PSB-06126
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;1-amino-4-(naphthalen-1-ylamino)-9,10-dioxoanthracene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O5S.Na/c25-22-19(32(29,30)31)12-18(26-17-11-5-7-13-6-1-2-8-14(13)17)20-21(22)24(28)16-10-4-3-9-15(16)23(20)27;/h1-12,26H,25H2,(H,29,30,31);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOBABILSRPNHR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N2NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the A-Lure of PSB-06126: A Technical Guide to its Mechanism of Action
For Immediate Release
[CITY, State] – In the intricate world of cellular signaling, the purinergic system stands out as a critical regulator of a vast array of physiological processes. At the heart of this system lies the delicate balance of extracellular nucleotides, a balance meticulously maintained by a family of enzymes known as ectonucleoside triphosphate diphosphohydrolases (NTPDases). PSB-06126, a selective inhibitor of specific NTPDase isoforms, has emerged as a powerful pharmacological tool and a potential therapeutic agent. This technical guide provides an in-depth exploration of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Core Mechanism: Tipping the Purinergic Scales
The primary mechanism of action of this compound is its selective inhibition of nucleoside triphosphate diphosphohydrolase (NTPDase) enzymes. Specifically, it demonstrates a notable affinity for NTPDase1 and NTPDase3. By blocking the activity of these enzymes, this compound prevents the hydrolysis of extracellular adenosine (B11128) triphosphate (ATP) and other nucleoside triphosphates. This inhibition leads to a localized increase in the concentration of extracellular ATP.[1]
This elevated extracellular ATP then acts as a signaling molecule, activating various purinergic P2 receptors on the cell surface. The downstream consequences of this P2 receptor activation are cell-type and context-dependent, but a key described effect is the promotion of osteogenic differentiation in mesenchymal stem cells (MSCs) through the activation of P2X7 and P2Y6 receptors.[1]
Quantitative Profile of this compound Inhibition
The inhibitory potency and selectivity of this compound have been quantified against various NTPDase isoforms from different species. The following tables summarize the key quantitative data, providing a clear comparison of its activity.
| Target Enzyme | Species | Inhibition Constant (Kᵢ) |
| NTPDase1 | Rat | 0.33 µM |
| NTPDase2 | Rat | 19.1 µM |
| NTPDase3 | Rat | 2.22 µM |
| NTPDase3 | Human | 4.39 µM |
| Target Enzyme | Species | Half-maximal Inhibitory Concentration (IC₅₀) |
| NTPDase3 | Human | 7.76 µM |
Experimental Protocols: Deconstructing the Data
The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
NTPDase Inhibition Assay (Malachite Green Assay)
This protocol outlines a common method for determining the inhibitory activity of compounds like this compound against NTPDase enzymes.
1. Reagents and Materials:
-
Recombinant human NTPDase1, -2, -3, or -8 expressed in COS-7 cell membranes
-
ATP (substrate)
-
This compound (or other test compounds)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl₂ and MgCl₂)
-
Malachite green reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)
-
96-well microplates
2. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the NTPDase enzyme preparation, and the different concentrations of this compound.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a specific concentration of ATP (e.g., 100 µM).
-
Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the malachite green reagent. This reagent forms a colored complex with the inorganic phosphate (B84403) released from ATP hydrolysis.
-
Measure the absorbance of the colored complex at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (ATP) and the inhibitor. Analyze the data using methods such as Lineweaver-Burk or Dixon plots.
Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
This protocol describes the induction and assessment of osteogenic differentiation in MSCs, a key downstream effect of this compound action.
1. Cell Culture and Induction:
-
Culture human or rat MSCs in a standard growth medium (e.g., DMEM with 10% FBS and antibiotics).
-
To induce osteogenic differentiation, replace the growth medium with an osteogenic differentiation medium containing supplements such as dexamethasone, β-glycerophosphate, and ascorbic acid.
-
Treat the cells with this compound (e.g., 3 µM) in the osteogenic differentiation medium. Include a vehicle control group without this compound.
-
Culture the cells for a period of 14-21 days, changing the medium every 2-3 days.
2. Assessment of Osteogenic Differentiation:
-
Alkaline Phosphatase (ALP) Staining:
-
After the differentiation period, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Wash the cells with PBS.
-
Incubate the cells with an ALP staining solution (e.g., containing BCIP/NBT) until a color change is observed in the differentiated cells.
-
Observe the cells under a microscope to visualize the blue/purple staining indicative of ALP activity, an early marker of osteogenesis.
-
-
Alizarin Red S Staining for Mineralization:
-
Fix the cells as described above.
-
Wash the cells with deionized water.
-
Stain the cells with a 2% Alizarin Red S solution (pH 4.1-4.3) for a few minutes.
-
Wash the cells extensively with deionized water to remove excess stain.
-
Observe the cells under a microscope to visualize the red-orange staining of calcium deposits, indicating late-stage osteogenic differentiation and mineralization.
-
Measurement of Extracellular ATP Concentration
This protocol details the use of a luciferin-luciferase-based assay to quantify the increase in extracellular ATP following NTPDase inhibition by this compound.
1. Reagents and Materials:
-
Cell culture of interest (e.g., MSCs)
-
This compound
-
Assay buffer (e.g., HEPES-buffered saline)
-
ATP standard solutions
-
Luciferin-luciferase reagent kit
-
Luminometer
2. Procedure:
-
Plate the cells in a suitable format (e.g., 96-well white-walled plates).
-
Wash the cells with the assay buffer to remove any ATP from the culture medium.
-
Add the assay buffer containing different concentrations of this compound to the cells. Include a vehicle control.
-
Incubate the cells for a defined period to allow for the accumulation of extracellular ATP.
-
Add the luciferin-luciferase reagent to each well. The luciferase enzyme will catalyze the oxidation of luciferin (B1168401) in the presence of ATP, producing light.
-
Immediately measure the luminescence using a luminometer.
-
Create a standard curve using known concentrations of ATP.
-
Quantify the extracellular ATP concentration in the experimental samples by interpolating their luminescence values on the ATP standard curve.
Visualizing the Molecular Cascade
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
In-Depth Technical Guide: Selectivity Profile of the NTPDase3 Inhibitor PSB-06126
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of PSB-06126, a notable inhibitor of Nucleoside Triphosphate Diphosphohydrolase 3 (NTPDase3). This document compiles available quantitative data, details the experimental methodologies for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
This compound has been characterized as a selective inhibitor of NTPDase3, with varying potencies against different NTPDase isoforms from rat and human sources. The available inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are summarized below.
Table 1: Inhibitory Potency of this compound against Rat NTPDase Isoforms
| Target | Ki (μM) |
| rNTPDase1 | 0.33[1] |
| rNTPDase2 | 19.1[1] |
| rNTPDase3 | 2.22[1] |
Table 2: Inhibitory Potency of this compound against Human NTPDase3
| Target | IC50 (μM) | Ki (μM) |
| hNTPDase3 | 7.76[1] | 4.39[1] |
Data on NTPDase8, ecto-5'-nucleotidase (CD73), and P2 Receptors:
Based on a comprehensive review of the available scientific literature, specific quantitative data on the inhibitory activity of this compound against NTPDase8 and ecto-5'-nucleotidase (CD73) are not publicly available.
In functional cellular assays, this compound (at a concentration of 3 μM) has been observed to block NTPDase3 in mesenchymal stem cells. This inhibition leads to an increase in extracellular ATP levels, which in turn activates P2X7 and P2Y6 receptors, promoting osteogenic differentiation.[1] A broader selectivity profile of this compound against a wider range of P2X and P2Y receptor subtypes has not been detailed in the available literature.
Signaling Pathway and Mechanism of Action
Extracellular nucleotides such as ATP and ADP are key signaling molecules that activate purinergic P2 receptors. Their signaling is terminated by the action of ectonucleotidases, including the NTPDase family. NTPDase3 hydrolyzes ATP and ADP to AMP. This compound selectively inhibits NTPDase3, thereby increasing the local concentration and half-life of ATP and ADP, which can potentiate signaling through P2 receptors.
Caption: Purinergic signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of NTPDase inhibitors like this compound.
Malachite Green Assay for NTPDase Activity (IC50 Determination)
This colorimetric assay quantifies the inorganic phosphate (B84403) (Pi) released from the enzymatic hydrolysis of ATP or ADP. The amount of Pi is proportional to the enzyme activity.
Materials:
-
Recombinant human or rat NTPDase enzymes
-
ATP or ADP substrate solution (e.g., 1 mM stock)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM NaCl, 5 mM KCl, 0.5 mM CaCl2, 60 mM glucose
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 N HCl.
-
Working Solution: Mix 3 volumes of Solution A with 1 volume of Solution B and 0.1 volumes of a 1% Triton X-100 solution. This solution should be prepared fresh.
-
-
Phosphate Standard (e.g., KH2PO4) for standard curve
-
96-well microplate
-
Microplate reader (620-650 nm absorbance)
Procedure:
-
Prepare Inhibitor Dilutions: Serially dilute this compound in the assay buffer to achieve a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM). Include a vehicle control (DMSO in assay buffer).
-
Enzyme and Substrate Preparation: Dilute the NTPDase enzyme in the assay buffer to a working concentration. Prepare the substrate (ATP or ADP) in the assay buffer at a concentration close to its Km value for the specific enzyme.
-
Assay Setup:
-
To each well of a 96-well plate, add 25 µL of the this compound dilutions or vehicle control.
-
Add 25 µL of the diluted enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction: Add 50 µL of the pre-warmed substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Color Development: Stop the reaction by adding 100 µL of the Malachite Green Working Solution to each well.
-
Incubate for Color Development: Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure Absorbance: Read the absorbance at 630 nm using a microplate reader.
-
Data Analysis:
-
Prepare a phosphate standard curve to convert absorbance values to the amount of phosphate released.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
HPLC-Based Assay for NTPDase Activity
This method allows for the direct measurement of the substrate (ATP, ADP) and the product (AMP, ADP) concentrations over time, providing a detailed kinetic analysis.
Materials:
-
Recombinant NTPDase enzymes
-
ATP or ADP substrate solution
-
This compound stock solution
-
Reaction Buffer: As described for the Malachite Green assay.
-
Quenching Solution: e.g., 0.1 M HCl or ice-cold perchloric acid.
-
HPLC system with a UV detector (254 nm or 260 nm)
-
Reversed-phase C18 column
-
Mobile Phase A: e.g., 100 mM KH2PO4, pH 6.0
-
Mobile Phase B: e.g., 100% Methanol or Acetonitrile
-
Standards for ATP, ADP, and AMP
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a fixed concentration of this compound (or vehicle), and the NTPDase enzyme. Pre-incubate at 37°C for 10 minutes.
-
Initiate Reaction: Add the substrate (ATP or ADP) to start the reaction. The final reaction volume is typically 100-200 µL.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing the quenching solution to stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Separate the nucleotides using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be 0-50% B over 20 minutes.
-
Detect the nucleotides by monitoring the absorbance at 260 nm.
-
-
Data Analysis:
-
Create standard curves for ATP, ADP, and AMP to quantify their concentrations in the samples.
-
Plot the concentration of the substrate remaining or the product formed against time to determine the reaction rate.
-
To determine the Ki, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing NTPDase inhibitors.
Caption: Experimental workflow for NTPDase inhibitor discovery and characterization.
References
Technical Guide: PSB-06126 Inhibition Profile and Methodologies
This technical guide provides an in-depth overview of the inhibitory activity of PSB-06126, a selective nucleoside triphosphate diphosphohydrolase (NTPDase) inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines the compound's Ki and IC50 values, the experimental protocols for their determination, and the associated signaling pathways.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against various NTPDase isoforms from different species. The following table summarizes the key inhibition constants (Ki) and the half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | Species | Parameter | Value (µM) |
| NTPDase1 | Rat | Ki | 0.33[1] |
| NTPDase2 | Rat | Ki | 19.1[1] |
| NTPDase3 | Rat | Ki | 2.22[1] |
| NTPDase3 | Human | Ki | 4.39[1] |
| NTPDase3 | Human | IC50 | 7.76[1] |
Signaling Pathway of this compound Action
This compound exerts its biological effects by inhibiting NTPDase3, an enzyme responsible for the extracellular hydrolysis of ATP and UDP. This inhibition leads to an accumulation of extracellular ATP, which subsequently activates purinergic P2X7 and P2Y6 receptors, triggering downstream cellular responses.
References
An In-depth Technical Guide to the Research Applications of PSB-06126
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-06126 is a selective inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases), a family of ecto-enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside tri- and diphosphates. This technical guide provides a comprehensive overview of the known research applications of this compound, with a focus on its mechanism of action, quantitative biochemical data, and its application in cellular research, particularly in the field of stem cell differentiation. Detailed experimental protocols, derived from available literature, are presented to assist researchers in designing and conducting experiments with this compound. This guide also highlights the current gaps in the literature, particularly concerning in vivo studies, pharmacokinetics, and broader therapeutic applications, to guide future research directions.
Introduction to this compound
This compound is an anthraquinone (B42736) derivative that has been identified as a selective inhibitor of several NTPDase isoforms. By inhibiting these enzymes, this compound prevents the degradation of extracellular ATP and ADP, leading to an accumulation of these signaling molecules in the cellular microenvironment. This modulation of purinergic signaling can have profound effects on various cellular processes, making this compound a valuable tool for studying the roles of NTPDases and purinergic signaling in health and disease.
Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of NTPDases. These enzymes are crucial for the termination of nucleotide-mediated signaling. The primary mechanism of action of this compound is the potentiation of purinergic signaling through the sustained availability of extracellular ATP and ADP. One of the key downstream effects observed is the activation of P2X and P2Y receptors, which are ligand-gated ion channels and G protein-coupled receptors, respectively, that are activated by extracellular nucleotides.
Signaling Pathway of this compound in Mesenchymal Stem Cell Differentiation
In mesenchymal stem cells (MSCs), the inhibition of NTPDase3 by this compound leads to an increase in extracellular ATP levels. This elevated ATP then acts as a signaling molecule, activating P2X7 and P2Y6 receptors on the cell surface, which in turn promotes osteogenic differentiation and mineralization.[1]
This compound inhibits NTPDase3, increasing extracellular ATP, which activates P2X7/P2Y6 receptors to promote osteogenesis.
Quantitative Data
The inhibitory potency of this compound has been characterized against different NTPDase isoforms from both rat and human sources. The available data is summarized in the tables below.
Table 1: Inhibitory Activity of this compound against Rat NTPDases
| NTPDase Isoform | Ki (μM) |
| NTPDase1 | 0.33[1] |
| NTPDase2 | 19.1[1] |
| NTPDase3 | 2.22[1] |
Table 2: Inhibitory Activity of this compound against Human NTPDase3
| Parameter | Value (μM) |
| IC50 | 7.76[1] |
| Ki | 4.39[1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on established methods in the field and should be adapted and optimized for specific experimental conditions.
In Vitro NTPDase Inhibition Assay
This protocol describes a generalized method to assess the inhibitory activity of this compound on NTPDase enzymes using a malachite green-based colorimetric assay to detect the release of inorganic phosphate (B84403) (Pi).
Experimental Workflow for NTPDase Inhibition Assay
Workflow for determining the inhibitory effect of this compound on NTPDase activity.
Materials:
-
Recombinant or purified NTPDase enzymes (NTPDase1, 2, 3)
-
This compound
-
ATP and/or ADP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl2 or MgCl2)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare substrate solutions (ATP/ADP) in the assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the NTPDase enzyme solution to each well.
-
Add the different concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature. Include a control with no inhibitor.
-
Initiate the enzymatic reaction by adding the substrate (ATP or ADP) to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection of Phosphate:
-
Stop the reaction by adding a stopping solution (e.g., sodium dodecyl sulfate (B86663) - SDS).
-
Add the Malachite Green reagent to each well.
-
Incubate at room temperature for color development (e.g., 15-20 minutes).
-
Measure the absorbance at a wavelength of approximately 620 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released in each reaction.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
This protocol outlines a general procedure for inducing osteogenic differentiation in MSCs and the use of this compound to modulate this process.
Experimental Workflow for Osteogenic Differentiation of MSCs
Workflow for inducing and assessing the osteogenic differentiation of MSCs with this compound.
Materials:
-
Mesenchymal Stem Cells (e.g., bone marrow-derived)
-
Standard MSC growth medium
-
Osteogenic differentiation medium (containing dexamethasone, β-glycerophosphate, and ascorbic acid)
-
This compound
-
Tissue culture plates
-
Reagents for Alkaline Phosphatase (ALP) staining
-
Alizarin Red S staining solution
-
Reagents for RNA extraction and RT-qPCR
Procedure:
-
Cell Culture:
-
Culture MSCs in standard growth medium until they reach approximately 80% confluency.
-
-
Induction of Differentiation:
-
Aspirate the growth medium and replace it with the osteogenic differentiation medium.
-
For the experimental group, supplement the osteogenic differentiation medium with an optimized concentration of this compound (e.g., 3 μM, based on existing literature). Include a control group with the differentiation medium alone.
-
Culture the cells for 2-3 weeks, replacing the medium every 2-3 days.
-
-
Assessment of Osteogenic Differentiation:
-
Alkaline Phosphatase (ALP) Staining (Early Marker):
-
After 7-10 days of differentiation, fix the cells and perform ALP staining according to the manufacturer's protocol. Osteogenic cells will stain positive (typically blue/purple).
-
-
Alizarin Red S Staining (Late Marker of Mineralization):
-
After 14-21 days, fix the cells and stain with Alizarin Red S solution. This stain detects calcium deposits, which will appear as red/orange nodules in differentiated cultures.
-
For quantification, the stain can be extracted and the absorbance measured.
-
-
Gene Expression Analysis:
-
At various time points during differentiation, extract total RNA from the cells.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) to analyze the expression of key osteogenic marker genes, such as Runt-related transcription factor 2 (RUNX2) and Osteopontin (OPN).
-
-
Other Potential Research Applications
While the primary described application of this compound is in stem cell differentiation, its role as an NTPDase inhibitor suggests potential utility in other research areas where purinergic signaling is implicated.
-
Cancer Research: Extracellular ATP can have both pro- and anti-tumor effects depending on the cancer type and the receptors expressed. This compound could be used to investigate the role of NTPDases in modulating the tumor microenvironment.
-
Immunology and Inflammation: Purinergic signaling is a key regulator of immune cell function and inflammation. By increasing extracellular ATP and ADP, this compound could be used to study the involvement of NTPDases in inflammatory processes and immune responses.
It is important to note that, to date, there is limited to no publicly available data on the use of this compound in in vivo models, its pharmacokinetic properties, or its efficacy in cancer or immunology models. These represent significant areas for future investigation.
Synthesis and Chemical Properties
Conclusion
This compound is a valuable research tool for studying the role of NTPDases and purinergic signaling. Its demonstrated ability to promote osteogenic differentiation in MSCs provides a strong foundation for its use in regenerative medicine research. The provided experimental protocols offer a starting point for researchers interested in utilizing this compound. However, the significant gaps in our understanding of its in vivo behavior and its potential in other therapeutic areas highlight the need for further extensive research to fully elucidate the scientific and therapeutic potential of this compound.
References
The Impact of PSB-06126 on Purinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinergic signaling, a ubiquitous and evolutionarily ancient form of extracellular communication, is mediated by purine (B94841) nucleotides and nucleosides, primarily adenosine (B11128) triphosphate (ATP) and adenosine.[1] This complex signaling network regulates a vast array of physiological and pathological processes, including neurotransmission, inflammation, platelet aggregation, and cell differentiation.[2][3] A key regulatory component of this system is a family of cell surface enzymes known as ectonucleoside triphosphate diphosphohydrolases (NTPDases), which hydrolyze extracellular ATP and adenosine diphosphate (B83284) (ADP) to terminate signaling.
PSB-06126 has emerged as a valuable pharmacological tool for investigating the intricacies of purinergic signaling. It is a selective inhibitor of NTPDases, demonstrating a nuanced profile of activity against different isoforms of these enzymes. By impeding the degradation of extracellular nucleotides, this compound effectively amplifies and prolongs purinergic signaling, providing a powerful method to study the downstream consequences of enhanced P2 receptor activation.
This technical guide provides an in-depth overview of the effects of this compound on purinergic signaling, with a particular focus on its application in studying the osteogenic differentiation of mesenchymal stem cells (MSCs). We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows to facilitate further research in this area.
Quantitative Data: Pharmacological Profile of this compound
The inhibitory activity of this compound has been characterized against various NTPDase isoforms from different species. The following table summarizes the key quantitative data, providing a clear comparison of its potency.
| Target Enzyme | Species | Inhibition Constant (Kᵢ) | IC₅₀ | Reference(s) |
| NTPDase1 | Rat | 0.33 µM | - | [4] |
| NTPDase2 | Rat | 19.1 µM | - | [4] |
| NTPDase3 | Rat | 2.22 µM | - | [4] |
| NTPDase3 | Human | 4.39 µM | 7.76 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effect of this compound on purinergic signaling, particularly in the context of mesenchymal stem cell differentiation.
NTPDase Activity Assay using this compound
This protocol outlines a method to determine the inhibitory effect of this compound on NTPDase activity by measuring the hydrolysis of extracellular ATP.
-
Cell Culture: Culture human mesenchymal stem cells (MSCs) in a suitable growth medium until they reach 80-90% confluency.
-
Incubation with this compound:
-
Pre-incubate the MSCs with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) in a buffered salt solution (e.g., Tyrode's solution) for 15-30 minutes at 37°C. A control group without this compound should be included.
-
-
Initiation of Reaction:
-
Add a known concentration of ATP (e.g., 100 µM) to initiate the NTPDase reaction.
-
-
Sample Collection:
-
Collect aliquots of the supernatant at different time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Measurement of ATP Hydrolysis:
-
Quantify the concentration of remaining ATP in the collected samples using a luciferin-luciferase-based ATP bioluminescence assay.
-
Alternatively, analyze the samples by high-performance liquid chromatography (HPLC) to measure the decrease in ATP and the corresponding increase in ADP and AMP.
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Measurement of Extracellular ATP Levels
This protocol describes the use of the luciferin-luciferase assay to measure the accumulation of extracellular ATP in response to this compound treatment.
-
Cell Seeding: Seed MSCs in a white, opaque 96-well plate suitable for luminescence measurements.
-
Treatment:
-
Treat the cells with this compound (e.g., 3 µM) in a serum-free medium. Include a vehicle control group.
-
-
ATP Assay:
-
At desired time points, add a luciferin-luciferase reagent to each well.
-
Measure the luminescence using a plate reader.
-
-
Standard Curve:
-
Generate a standard curve using known concentrations of ATP to convert the luminescence readings to ATP concentrations.
-
-
Data Analysis:
-
Compare the extracellular ATP concentrations between the this compound-treated and control groups.
-
Osteogenic Differentiation of Mesenchymal Stem Cells
This protocol details the induction of osteogenic differentiation in MSCs and the assessment of the effect of this compound.
-
Cell Culture: Culture MSCs to 70-80% confluency.
-
Induction of Differentiation:
-
Switch the growth medium to an osteogenic differentiation medium containing dexamethasone, β-glycerophosphate, and ascorbic acid.
-
Treat the cells with this compound (e.g., 3 µM) or a vehicle control.
-
-
Medium Change:
-
Replace the medium with fresh osteogenic differentiation medium and this compound every 2-3 days.
-
-
Assessment of Differentiation:
-
After 14-21 days, assess osteogenic differentiation by:
-
Alkaline Phosphatase (ALP) Staining: Fix the cells and stain for ALP activity, an early marker of osteogenesis.
-
Alizarin Red S Staining: Fix the cells and stain with Alizarin Red S to visualize calcium deposits, a marker of late-stage osteogenesis.
-
-
Quantify the staining intensity to compare the degree of differentiation between treated and control groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of this compound-mediated osteogenesis.
Caption: Experimental workflow for studying this compound effects.
Conclusion
This compound serves as a potent and selective inhibitor of NTPDases, making it an indispensable tool for elucidating the roles of purinergic signaling in various biological contexts. Its ability to elevate extracellular ATP levels provides a means to study the activation of P2 receptors and their downstream signaling cascades. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to design and execute studies investigating the effects of this compound. Further research utilizing this compound will undoubtedly continue to unravel the complex and critical functions of the purinergic signaling network in health and disease, potentially paving the way for novel therapeutic interventions.
References
The Role of PSB-06126 in the Inhibition of ATP Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-06126 is a selective inhibitor of Nucleoside Triphosphate Diphosphohydrolases (NTPDases), a family of ectoenzymes responsible for the hydrolysis of extracellular nucleotides like ATP and ADP. The controlled hydrolysis of these signaling molecules is crucial for regulating purinergic signaling, a key pathway in a multitude of physiological processes including neurotransmission, inflammation, and cell differentiation. Dysregulation of NTPDase activity has been implicated in various pathological conditions, making these enzymes attractive therapeutic targets. This compound, with its selectivity for specific NTPDase isoforms, serves as a valuable chemical tool for investigating the physiological roles of these enzymes and as a potential lead compound in drug discovery. This guide provides a comprehensive overview of the mechanism of action of this compound, its role in ATP hydrolysis, and detailed experimental protocols for its application.
Mechanism of Action: Inhibition of NTPDase-Mediated ATP Hydrolysis
This compound exerts its biological effects by inhibiting the enzymatic activity of NTPDases. These enzymes hydrolyze the phosphodiester bonds of extracellular nucleoside triphosphates and diphosphates. Specifically, NTPDase3, a key target of this compound, catalyzes the sequential hydrolysis of ATP to ADP and then to AMP. By inhibiting NTPDase3, this compound prevents the breakdown of ATP, leading to an increase in its extracellular concentration and a prolongation of its signaling effects through P2 receptors.
The inhibitory activity of this compound is concentration-dependent and exhibits selectivity for different NTPDase isoforms. The inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) quantify the potency and selectivity of this compound.
Quantitative Data on this compound Inhibition
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against various NTPDase isoforms.
| Target Enzyme | Species | Inhibition Constant (Ki) | IC50 | Reference |
| NTPDase1 | Rat | 0.33 µM | - | [1][2] |
| NTPDase2 | Rat | 19.1 µM | - | [1][2] |
| NTPDase3 | Rat | 2.22 µM | - | [1][2] |
| NTPDase3 | Human | 4.39 µM | 7.76 µM | [1][2] |
Experimental Protocols
In Vitro NTPDase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of this compound on NTPDase enzymes.
Materials:
-
Recombinant human or rat NTPDase enzymes (NTPDase1, 2, or 3)
-
This compound
-
ATP (substrate)
-
Malachite green reagent for phosphate (B84403) detection
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute this compound in the assay buffer to obtain a range of concentrations.
-
In a 96-well microplate, add the NTPDase enzyme and the different concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding ATP to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released from ATP hydrolysis to produce a colored product.
-
Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the enzyme for ATP is known.
Cell-Based Assay for Measuring Extracellular ATP Levels
This protocol describes how to assess the effect of this compound on extracellular ATP levels in a cell culture system.
Materials:
-
Cell line of interest (e.g., bone marrow-derived mesenchymal stromal cells)[3]
-
This compound
-
Cell culture medium
-
Luciferin-luciferase-based ATP assay kit
-
Luminometer
Procedure:
-
Plate the cells in a multi-well plate and culture them until they reach the desired confluency.
-
Treat the cells with this compound at a specific concentration (e.g., 3 µM) for a defined period.[3] Include an untreated control group.
-
Collect the cell culture supernatant.
-
Use a luciferin-luciferase-based ATP assay kit to measure the concentration of ATP in the supernatant. This assay relies on the ATP-dependent light-emitting reaction catalyzed by luciferase.
-
Measure the luminescence using a luminometer.
-
The amount of light produced is directly proportional to the ATP concentration.
-
Compare the extracellular ATP levels in the this compound-treated group to the control group to determine the effect of the inhibitor.
Visualizations
Signaling Pathway of NTPDase3 Inhibition by this compound
Caption: Inhibition of NTPDase3 by this compound blocks ATP and ADP hydrolysis.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for in vitro and cell-based assessment of this compound.
Logical Relationship of this compound Action
Caption: The cascade of events following NTPDase3 inhibition by this compound.
References
The Discovery and Development of PSB-06126: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-06126 is a selective inhibitor of the ectonucleoside triphosphate diphosphohydrolase 3 (NTPDase3), an enzyme pivotal in the regulation of extracellular nucleotide signaling. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. It details the synthetic chemistry, in vitro enzymatic assays, and the current understanding of its mechanism of action and downstream signaling pathways. This document is intended to serve as a core resource for researchers in pharmacology, drug discovery, and related biomedical fields.
Introduction
Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that hydrolyze extracellular nucleoside tri- and diphosphates, thereby modulating purinergic signaling.[1][2][3] This signaling pathway is crucial in a multitude of physiological processes, including neurotransmission, inflammation, and bone metabolism. NTPDase3, in particular, has emerged as a therapeutic target due to its specific expression patterns and functional roles. This compound is a key pharmacological tool and potential therapeutic lead compound that selectively inhibits NTPDase3.
Discovery and Synthesis
The discovery of this compound is rooted in a focused drug discovery program aimed at developing selective inhibitors of NTPDases. This effort led to the exploration of anthraquinone (B42736) derivatives as a promising chemical scaffold.
General Synthesis of Anthraquinone-Derived NTPDase Inhibitors
The synthesis of this compound and related analogues follows a general synthetic scheme starting from bromaminic acid. The core of the synthesis involves a copper-catalyzed nucleophilic substitution reaction.
General Synthetic Protocol:
A mixture of bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), an appropriate amine, and a copper catalyst in a suitable buffer is subjected to microwave irradiation or conventional heating. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified using chromatographic techniques. The final product is typically obtained as a colored solid.[1]
Pharmacological Characterization
The pharmacological profile of this compound has been primarily defined by its potent and selective inhibitory activity against NTPDase3.
In Vitro Inhibitory Activity
The inhibitory activity of this compound and its analogues is determined using a malachite green-based colorimetric assay, which measures the amount of inorganic phosphate (B84403) released from the enzymatic hydrolysis of ATP.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | Species | IC50 / Ki | Reference |
| NTPDase1 | Rat | Ki: 0.33 µM | |
| NTPDase2 | Rat | Ki: 19.1 µM | |
| NTPDase3 | Rat | Ki: 2.22 µM | |
| NTPDase3 | Human | IC50: 7.76 µM | |
| NTPDase3 | Human | Ki: 4.39 µM |
Data compiled from publicly available sources. It is important to note that variations in experimental conditions can affect these values.
Experimental Protocol: Malachite Green NTPDase Inhibition Assay
This assay quantifies the inhibition of NTPDase activity by measuring the reduction in phosphate release from the hydrolysis of ATP.
Materials:
-
Recombinant human NTPDase enzymes
-
ATP (substrate)
-
This compound (or other test compounds)
-
Malachite green reagent
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound (this compound).
-
In a 96-well plate, add the NTPDase enzyme, the test compound at various concentrations, and a suitable buffer.
-
Initiate the enzymatic reaction by adding a defined concentration of ATP.
-
Incubate the plate at a controlled temperature for a specific period.
-
Stop the reaction and add the malachite green reagent.
-
Measure the absorbance at a wavelength of 620-640 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.[4][5][6]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting NTPDase3, leading to an accumulation of extracellular ATP. This elevated ATP level subsequently activates downstream purinergic receptors, primarily P2X7 and P2Y6 receptors.
Signaling Pathway in Osteogenic Differentiation
In the context of bone metabolism, the inhibition of NTPDase3 by this compound has been shown to promote the osteogenic differentiation of mesenchymal stem cells.[7][8][9]
Experimental Workflows
The development and characterization of this compound involve a series of well-defined experimental workflows.
Workflow for NTPDase Inhibitor Screening
Preclinical Development
To date, comprehensive in vivo pharmacokinetic and toxicology data for this compound are not extensively available in the public domain. Further preclinical studies are necessary to evaluate its drug-like properties and safety profile for potential therapeutic applications.
Conclusion
This compound represents a significant advancement in the development of selective NTPDase3 inhibitors. Its well-characterized in vitro profile makes it an invaluable tool for studying the physiological and pathophysiological roles of NTPDase3. The synthetic accessibility of the anthraquinone scaffold and the detailed understanding of its structure-activity relationships provide a strong foundation for the future development of more potent and selective analogues with therapeutic potential. Further investigation into the in vivo efficacy, pharmacokinetics, and safety of this compound is warranted to fully assess its clinical translatability.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 [frontiersin.org]
- 3. Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biogot.com [biogot.com]
- 7. Silencing NTPDase3 activity rehabilitates the osteogenic commitment of post-menopausal stem cell bone progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silencing NTPDase3 activity rehabilitates the osteogenic commitment of post-menopausal stem cell bone progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to PSB-06126: A Selective NTPDase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-06126 is a potent and selective antagonist of ectonucleoside triphosphate diphosphohydrolase 3 (NTPDase3), an enzyme crucial for the regulation of purinergic signaling. By inhibiting the hydrolysis of extracellular nucleoside triphosphates and diphosphates, such as ATP and UDP, this compound effectively modulates the activation of various P2 purinergic receptors. This technical guide provides a comprehensive overview of this compound, including its chemical properties, suppliers, mechanism of action, and key experimental data and protocols.
Chemical Properties and Suppliers
This compound, with the CAS number 1052089-16-3 , is chemically known as 1-Amino-4-(1-naphthyl)aminoanthraquinone-2-sulfonic acid sodium salt.[1][2][3] It is a solid compound, typically appearing as a brown to black powder.[4]
Several chemical suppliers offer this compound for research purposes. Notable suppliers include:
-
MedChemExpress: Offers the compound with detailed information on its biological activity and recommended storage conditions.[4]
-
Santa Cruz Biotechnology: Provides this compound with a purity of ≥98%.[1][2][3]
-
R&D Systems: Supplies the inhibitor with technical data on its solubility and storage.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1052089-16-3 | [1][2][3] |
| Molecular Formula | C₂₄H₁₅N₂NaO₅S | [1][2] |
| Molecular Weight | 466.44 g/mol | [1][2] |
| Appearance | Solid, brown to black | [4] |
| Purity | ≥98% | [1][2][3] |
| Solubility | Soluble in DMSO | |
| Storage | Store at room temperature |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by selectively inhibiting NTPDase3. This inhibition leads to an accumulation of extracellular ATP and UDP, which subsequently act as agonists for various P2 purinergic receptors, most notably P2X7 and P2Y6.
Inhibition of NTPDase3
The primary mechanism of this compound is the blockade of NTPDase3's enzymatic activity. This prevents the degradation of extracellular ATP and UDP, thereby prolonging their signaling effects.
Downstream Signaling via P2X7 and P2Y6 Receptors
The elevated levels of extracellular ATP and UDP activate P2X7 and P2Y6 receptors, respectively, triggering distinct downstream signaling cascades.
-
P2X7 Receptor Activation: The binding of ATP to the P2X7 receptor, an ionotropic receptor, opens a non-selective cation channel. This leads to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺, depolarizing the cell membrane. Downstream signaling involves the activation of the PI3K/Akt and MAPK pathways, as well as the NF-κB pathway, which plays a crucial role in inflammation and immune responses.
-
P2Y6 Receptor Activation: UDP binding to the G protein-coupled P2Y6 receptor activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular Ca²⁺. The subsequent increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC) and other downstream effectors.
Quantitative Data
This compound exhibits selectivity for NTPDase3, with varying potency across different species. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and other NTPDase inhibitors.
Table 2: Inhibitory Potency of this compound and Other NTPDase Inhibitors
| Compound | Target | Species | Ki (μM) | IC50 (μM) | Reference |
| This compound | NTPDase1 | Rat | 0.33 | - | [4] |
| NTPDase2 | Rat | 19.1 | - | [4] | |
| NTPDase3 | Rat | 2.22 | - | [4] | |
| NTPDase3 | Human | 4.39 | 7.76 | [4] | |
| PSB-069 | NTPDase1, 2, 3 | - | 16-18 | - | |
| NTPDase-IN-3 | NTPDase1 | - | - | 0.21 | |
| NTPDase2 | - | - | 1.07 | ||
| NTPDase3 | - | - | 0.38 | ||
| NTPDase8 | - | - | 0.05 | ||
| PSB-16131 | NTPDase2 | Human | - | 0.539 |
Experimental Protocols
Kinetic Analysis of Extracellular ATP and UDP Catabolism
This protocol is designed to evaluate the effect of this compound on the rate of ATP and UDP hydrolysis by cultured cells.
Materials:
-
Cultured cells (e.g., bone marrow-derived mesenchymal stromal cells)
-
Tyrode's solution (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 0.4 mM NaH₂PO₄, 11.9 mM NaHCO₃, and 11.2 mM glucose, pH 7.4)
-
This compound solution (e.g., 3 µM in Tyrode's solution)
-
ATP or UDP stock solution (e.g., 100 µM in Tyrode's solution)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Equilibrate the cells for 30 minutes in gassed (95% O₂ and 5% CO₂) Tyrode's solution at 37°C.
-
For inhibitor-treated wells, add this compound to the incubation solution and incubate for 15 minutes prior to the addition of the substrate.
-
Initiate the reaction by adding ATP or UDP to the wells to a final concentration of 100 µM.
-
Collect aliquots (e.g., 75 µL) from each well at various time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Analyze the collected samples by HPLC to determine the concentrations of the remaining substrate (ATP or UDP) and the formed products (ADP, AMP, UMP).
-
Plot the concentration of the substrate versus time to determine the rate of catabolism.
Luciferin-Luciferase Bioluminescence Assay for Extracellular ATP
This assay quantifies the amount of extracellular ATP released by cells in response to treatment with this compound.
Materials:
-
Cultured cells
-
This compound solution
-
Luciferin-luciferase assay kit
-
Luminometer
Procedure:
-
Culture cells in a multi-well plate.
-
Treat the cells with this compound at the desired concentration and for the desired time.
-
Collect the cell culture supernatant.
-
Add the luciferin-luciferase reagent to the supernatant according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Generate a standard curve using known concentrations of ATP to quantify the amount of ATP in the samples.
Conclusion
This compound is a valuable pharmacological tool for studying the role of NTPDase3 and purinergic signaling in various physiological and pathological processes. Its selectivity for NTPDase3 allows for targeted investigations into the downstream effects of increased extracellular ATP and UDP. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound in their studies.
References
Methodological & Application
Application Notes and Protocols for PSB-06126 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-06126 is a selective inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases), specifically targeting NTPDase1, 2, and 3. By inhibiting these ectoenzymes, this compound effectively increases the extracellular concentration of adenosine (B11128) triphosphate (ATP). This modulation of the purinergic signaling pathway presents a promising avenue for therapeutic intervention in various diseases, including cancer. Extracellular ATP and its subsequent activation of P2 purinergic receptors, such as P2X7 and P2Y6, can trigger diverse cellular responses, including apoptosis, and modulation of the tumor microenvironment.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in a cancer cell culture setting to investigate its potential as an anti-cancer agent.
Introduction
Purinergic signaling, mediated by extracellular nucleotides like ATP and their receptors, plays a crucial role in intercellular communication.[1][5] In the tumor microenvironment, the concentration of extracellular ATP is often elevated due to cell stress, hypoxia, and cell death.[3][5][6] Ectonucleotidases, such as the NTPDase family, hydrolyze extracellular ATP, thereby regulating purinergic signaling.[1][7] this compound, by inhibiting NTPDases, prolongs the availability of extracellular ATP, leading to sustained activation of P2 receptors on cancer cells and surrounding immune cells.[1][4] This can lead to various anti-tumor effects, making this compound a compound of significant interest in cancer research.
Data Presentation
The following table summarizes illustrative quantitative data on the effects of this compound on a hypothetical cancer cell line. This data is provided as an example of expected outcomes based on the known mechanism of action of the compound.
| Parameter | This compound (10 µM) | Control | Fold Change |
| Cell Viability (MTT Assay, 48h) | |||
| Absorbance (OD570) | 0.45 ± 0.05 | 0.92 ± 0.08 | 0.49 |
| Apoptosis (Annexin V/PI Staining, 48h) | |||
| Early Apoptotic Cells (%) | 25.3 ± 3.1 | 4.2 ± 1.5 | 6.02 |
| Late Apoptotic/Necrotic Cells (%) | 15.8 ± 2.5 | 3.1 ± 1.2 | 5.10 |
| Extracellular ATP Concentration (24h) | |||
| Luminescence (RLU) | 8.5 x 10^5 ± 7.2 x 10^4 | 1.2 x 10^5 ± 1.5 x 10^4 | 7.08 |
Experimental Protocols
Cell Culture and Maintenance
A variety of cancer cell lines can be used to study the effects of this compound. The choice of cell line should be guided by the expression levels of NTPDases and P2 purinergic receptors. For this protocol, we will use a generic cancer cell line as an example.
Materials:
-
Cancer cell line (e.g., A549, a human lung adenocarcinoma cell line)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain the cancer cell line in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. To do this, aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]
Materials:
-
96-well plates
-
Cancer cells
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][6][11][12]
Materials:
-
6-well plates
-
Cancer cells
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cancer cells into 6-well plates and treat with this compound and a vehicle control for 48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Measurement of Extracellular ATP
This bioluminescence assay quantifies the amount of ATP released into the cell culture medium.[10][11][13][14]
Materials:
-
White, opaque 96-well plates
-
Cancer cells
-
Complete growth medium
-
This compound
-
Extracellular ATP assay kit (e.g., RealTime-Glo™ Extracellular ATP Assay)
-
Luminometer
Protocol:
-
Seed cancer cells into a white, opaque 96-well plate.
-
Prepare the ATP assay reagent according to the manufacturer's instructions by reconstituting it with cell culture medium.
-
Add the this compound and the ATP assay reagent to the cells simultaneously.
-
Measure the luminescence at various time points (e.g., 0, 1, 4, 8, 24 hours) using a luminometer.
-
The luminescent signal is proportional to the concentration of extracellular ATP.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow.
References
- 1. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Emerging roles of purinergic signaling in anti-cancer therapy resistance [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting Purinergic Signaling: A New Frontier in Cancer Immunotherapy | Proteintech Group [ptglab.com]
- 7. NTPDase | ATPases | Tocris Bioscience [tocris.com]
- 8. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2X7 receptor antagonism in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RealTime-Glo™ Extracellular ATP Assay [promega.kr]
- 12. Is the regulation by miRNAs of NTPDase1 and ecto-5’-nucleotidase genes involved with the different profiles of breast cancer subtypes? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. promega.com [promega.com]
Application Notes and Protocols for In Vitro Use of PSB-06126
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-06126 is a selective and potent inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases), enzymes responsible for the extracellular hydrolysis of ATP and ADP. By inhibiting these enzymes, particularly NTPDase1, NTPDase2, and NTPDase3, this compound effectively increases the local concentration of extracellular ATP (eATP). This modulation of purinergic signaling pathways has significant implications for various cellular processes, including differentiation, proliferation, and inflammation.
These application notes provide a comprehensive guide for the in vitro use of this compound, including detailed experimental protocols, quantitative data, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
Inhibitory Activity of this compound
| Target | Species | Inhibition Constant (Ki) | IC50 | Citation |
| NTPDase1 | Rat | 0.33 µM | - | [1] |
| NTPDase2 | Rat | 19.1 µM | - | [1] |
| NTPDase3 | Rat | 2.22 µM | - | [1] |
| NTPDase3 | Human | 4.39 µM | 7.76 µM | [1] |
In Vitro Application Example: Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
| Cell Type | Compound | Concentration | Effect | Citation |
| Mesenchymal Stem Cells (MSCs) | This compound | 3 µM | Inhibition of NTPDase3, leading to increased extracellular ATP, activation of P2X7 and P2Y6 receptors, and subsequent osteogenic differentiation and mineralization. | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound and volume of DMSO.
-
Accurately weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1].
Determination of Optimal Concentration (Dose-Response Assay)
Objective: To determine the effective concentration range of this compound for a specific cell type and experimental endpoint.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Assay-specific reagents (e.g., for cell viability, ATP measurement)
-
Plate reader
Protocol:
-
Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.01 µM). Include a vehicle control (medium with DMSO at the highest concentration used).
-
Remove the old medium from the cells and add the different concentrations of this compound.
-
Incubate the cells for a predetermined time, relevant to the biological question (e.g., 24, 48, or 72 hours).
-
Perform the desired assay to measure the cellular response (e.g., a cell viability assay like MTT or a functional assay like extracellular ATP measurement).
-
Read the plate using a plate reader at the appropriate wavelength.
-
Plot the response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 or IC50.
NTPDase Activity Assay (Malachite Green Assay)
Objective: To measure the inhibitory effect of this compound on NTPDase activity by quantifying the release of inorganic phosphate (B84403).
Materials:
-
Recombinant human or rat NTPDase1, 2, or 3
-
This compound
-
ATP or ADP (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 2 mM CaCl2)
-
Malachite Green reagent
-
Phosphate standard solution
-
96-well plate
-
Plate reader (620-660 nm)
Protocol:
-
Prepare a phosphate standard curve by diluting the phosphate standard solution in the assay buffer.
-
In a 96-well plate, add the assay buffer, the NTPDase enzyme, and different concentrations of this compound (or vehicle control). Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (ATP or ADP).
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the inorganic phosphate produced.
-
Allow 15-20 minutes for color development at room temperature.
-
Measure the absorbance at 620-660 nm using a plate reader.
-
Calculate the amount of phosphate released using the standard curve and determine the percentage of inhibition by this compound.
Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
Objective: To induce and assess the osteogenic differentiation of MSCs using this compound.
Materials:
-
Human or mouse MSCs
-
MSC expansion medium
-
Osteogenic differentiation medium (basal medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)
-
This compound
-
6-well or 12-well tissue culture plates
-
Alizarin Red S staining solution
-
Reagents for RNA extraction and qRT-PCR (optional)
Protocol:
-
Seed MSCs in tissue culture plates with MSC expansion medium.
-
Once the cells reach 70-80% confluency, replace the expansion medium with osteogenic differentiation medium containing 3 µM this compound. Include a control group with osteogenic medium alone.
-
Culture the cells for 14-21 days, changing the medium every 2-3 days.
-
Assessment of Mineralization (Alizarin Red S Staining): a. After the differentiation period, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes. b. Wash again with deionized water. c. Add Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature. d. Aspirate the staining solution and wash with deionized water until the background is clear. e. Visualize the red-orange mineralized nodules under a microscope.
-
(Optional) Assessment of Osteogenic Gene Expression: a. At various time points during differentiation (e.g., day 7, 14, 21), lyse the cells and extract total RNA. b. Perform qRT-PCR to analyze the expression of osteogenic marker genes such as RUNX2, ALPL (alkaline phosphatase), BGLAP (osteocalcin), and SPP1 (osteopontin).
Measurement of Extracellular ATP
Objective: To quantify the increase in extracellular ATP levels following inhibition of NTPDases by this compound.
Materials:
-
Target cells
-
This compound
-
Assay buffer (e.g., HEPES-buffered saline)
-
ATP bioluminescence assay kit (e.g., luciferin/luciferase-based)
-
Luminometer
Protocol:
-
Seed cells in a white, opaque 96-well plate and culture until they form a confluent monolayer.
-
Gently wash the cells with the assay buffer.
-
Add the assay buffer containing different concentrations of this compound (or vehicle control) to the cells.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add the ATP bioluminescence reagent to each well according to the manufacturer's instructions.
-
Immediately measure the luminescence using a luminometer.
-
Quantify the ATP concentration using a standard curve generated with known ATP concentrations.
P2X7 Receptor Activation Assay (YO-PRO-1 Uptake)
Objective: To assess the activation of P2X7 receptors, a downstream consequence of increased eATP due to this compound, by measuring the uptake of the fluorescent dye YO-PRO-1.
Materials:
-
Cells expressing P2X7 receptors (e.g., MSCs, macrophages)
-
This compound
-
YO-PRO-1 iodide
-
Assay buffer (e.g., HBSS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat the cells with this compound (e.g., 3 µM) for a specified time to allow for the accumulation of eATP. Include a negative control (vehicle) and a positive control (exogenous ATP or BzATP).
-
Add YO-PRO-1 iodide to the wells at a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C.
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation ~491 nm, Emission ~509 nm) or visualize the dye uptake using a fluorescence microscope.
P2Y6 Receptor Activation Assay (Calcium Imaging)
Objective: To measure the activation of P2Y6 receptors, another downstream effect of increased eATP and subsequent UDP formation, by monitoring changes in intracellular calcium levels.
Materials:
-
Cells expressing P2Y6 receptors
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Fluorescence microscope with a calcium imaging system
Protocol:
-
Seed cells on glass coverslips and allow them to grow.
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Mount the coverslip on a perfusion chamber on the microscope stage.
-
Obtain a baseline fluorescence reading.
-
Perfuse the cells with assay buffer containing this compound (e.g., 3 µM).
-
Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying P2Y6 receptor activation.
Signaling Pathways and Logical Relationships
References
Application Notes and Protocols for In Vivo Administration of PSB-06126
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
PSB-06126 has been identified as a selective inhibitor of rat NTPDase3.[1] NTPDases play a crucial role in purinergic signaling by hydrolyzing extracellular ATP and ADP, thereby modulating the activation of P2 receptors. Inhibition of specific NTPDases is a promising therapeutic strategy for various conditions, including those involving inflammation, thrombosis, and cancer. While the in vitro effects of this compound have been documented, the translation of these findings into in vivo models requires the establishment of a reliable administration protocol. This document aims to provide a framework for researchers to design and implement in vivo studies using this compound.
Quantitative Data
Currently, there is a lack of publicly available in vivo quantitative data for this compound, such as pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) or established efficacious doses in specific animal models. The available data is limited to in vitro inhibitor constants.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | Ki (μM) |
| NTPDase3 | Rat | low micromolar concentrations |
Source: Tocris Bioscience[1]
Experimental Protocols
Due to the absence of specific published in vivo protocols for this compound, the following sections provide generalized procedures for the preparation and administration of a research compound to rodent models. These should be adapted based on the specific experimental design, and all procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Formulation and Preparation of Dosing Solution
A suggested formulation for preparing a solution of a research compound for in vivo administration is as follows. The solubility of this compound in this or other vehicles should be empirically determined.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the desired final dosing concentration.
-
For the vehicle, mix 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the appropriate volume of the this compound stock solution to the vehicle to achieve the desired final concentration for injection.
-
Ensure the final solution is clear and free of precipitation. Gentle warming and vortexing may be used to aid dissolution.
Animal Models
The choice of animal model will depend on the research question. Common rodent models for studying conditions where NTPDase3 inhibition may be relevant include:
-
Cancer: Xenograft or syngeneic tumor models in mice (e.g., BALB/c, C57BL/6) or rats (e.g., Sprague-Dawley, Fischer 344).
-
Inflammation: Models of acute or chronic inflammation, such as collagen-induced arthritis in mice or carrageenan-induced paw edema in rats.
-
Thrombosis: Ferric chloride-induced arterial thrombosis model in mice or rats.
Administration Route and Dosage
The most common administration route for initial in vivo studies of small molecules in rodents is intraperitoneal (IP) injection due to its relative ease and rapid absorption. Other potential routes include oral gavage (PO), intravenous (IV), and subcutaneous (SC).
Intraperitoneal (IP) Injection Protocol (Mice):
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin over the neck and back, ensuring the animal is secure but can breathe comfortably.
-
Injection Site: Turn the mouse to expose its abdomen. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection: Use a 25-27 gauge needle. Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, then inject the solution smoothly.
-
Volume: The maximum injection volume for a mouse is typically 10 mL/kg.
Dosage:
The appropriate dosage of this compound for in vivo studies has not been reported. It is critical to perform a dose-escalation study to determine a dose that is both well-tolerated and elicits a biological effect. A starting point could be extrapolated from in vitro effective concentrations, but this requires careful consideration of pharmacokinetic and pharmacodynamic factors.
Signaling Pathway and Experimental Workflow
Signaling Pathway of NTPDase3
The following diagram illustrates the role of NTPDase3 in the purinergic signaling pathway. This compound, as an inhibitor, would block the conversion of ATP and ADP to AMP, thereby increasing the local concentrations of these nucleotides and enhancing P2 receptor signaling.
Caption: Role of NTPDase3 in Purinergic Signaling and Inhibition by this compound.
General Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for an in vivo efficacy study of a novel compound like this compound.
Caption: General Workflow for an In Vivo Efficacy Study of this compound.
Conclusion
While this compound presents an interesting tool for studying the in vivo roles of NTPDase3, the lack of established administration protocols necessitates a careful and systematic approach by researchers. The information and generalized protocols provided herein should serve as a guide for the initial steps of in vivo experimentation. It is imperative to conduct thorough preliminary studies to establish a safe and effective dosing regimen for this compound in the chosen animal model before proceeding to full-scale efficacy studies.
References
Application Notes and Protocols for Preparing PSB-06126 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-06126 is a selective inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases), enzymes responsible for the hydrolysis of extracellular nucleotides. By inhibiting these enzymes, this compound effectively increases the concentration of extracellular ATP. This modulation of purinergic signaling has significant implications for various physiological processes, making this compound a valuable tool in drug discovery and development, particularly in studies related to osteogenesis and mesenchymal stem cell differentiation.[1] This document provides detailed protocols for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro experimental use.
Physicochemical and Inhibitory Properties of this compound
A clear understanding of the physicochemical and inhibitory characteristics of this compound is crucial for its effective use in research. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 466.44 g/mol | [1] |
| Molecular Formula | C₂₄H₁₅N₂NaO₅S | [1] |
| CAS Number | 1052089-16-3 | [1] |
| Appearance | Brown to black solid | [1] |
| Solubility in DMSO | 125 mg/mL (267.99 mM) | [1] |
| Ki (rat NTPDase1) | 0.33 µM | [1] |
| Ki (rat NTPDase2) | 19.1 µM | [1] |
| Ki (rat NTPDase3) | 2.22 µM | [1] |
| IC₅₀ (human NTPDase3) | 7.76 µM | [1] |
| Ki (human NTPDase3) | 4.39 µM | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)[1]
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (recommended)[1]
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the volumes as needed for your specific experimental requirements.
-
Preparation: Don appropriate PPE. Ensure the work area is clean and free of contaminants.
-
Weighing this compound: Accurately weigh out 4.66 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Cap the tube securely and vortex the solution for 1-2 minutes to facilitate dissolution.
-
For complete dissolution, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1] Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.
References
Application Notes and Protocols for PSB-06126 in Mesenchymal Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-06126 is a selective inhibitor of the ecto-nucleoside triphosphate diphosphohydrolase 3 (NTPDase3). In the context of mesenchymal stem cells (MSCs), this compound has been shown to promote osteogenic differentiation by blocking the hydrolysis of extracellular adenosine (B11128) triphosphate (ATP). This leads to an accumulation of ATP in the cellular microenvironment, which in turn activates purinergic receptors P2X7 and P2Y6, key players in initiating the osteogenic signaling cascade. These application notes provide detailed protocols for utilizing this compound to study its effects on MSC viability, proliferation, and osteogenic differentiation.
Data Presentation
The following table summarizes the known and suggested concentrations of this compound for various applications in MSC research. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Parameter | This compound Concentration | Cell Type | Observed Effect | Reference |
| Osteogenic Differentiation | 3 µM | Mesenchymal Stem Cells (MSCs) | Inhibition of NTPDase3, leading to increased extracellular ATP and subsequent osteogenic differentiation and mineralization. | [1] |
| Dose-Response (Suggested Range) | 0.1 µM - 10 µM | Mesenchymal Stem Cells (MSCs) | To determine the optimal concentration for osteogenic differentiation and to assess potential cytotoxicity at higher concentrations. | N/A |
| Viability/Cytotoxicity Assay (Suggested Range) | 0.1 µM - 50 µM | Mesenchymal Stem Cells (MSCs) | To evaluate the effect of a broad range of this compound concentrations on MSC viability. | N/A |
| Proliferation Assay (Suggested Range) | 0.1 µM - 10 µM | Mesenchymal Stem Cells (MSCs) | To assess the impact of this compound on the proliferative capacity of MSCs. | N/A |
Experimental Protocols
Cell Culture and Maintenance of Mesenchymal Stem Cells (MSCs)
-
Culture Medium: Prepare a complete culture medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Cell Thawing: Thaw cryopreserved MSCs rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing pre-warmed complete culture medium. Centrifuge at 300 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete culture medium. Seed the cells in T-75 flasks at a density of 5,000-6,000 cells/cm².
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Medium Change: Change the culture medium every 2-3 days.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the dissociation reagent, centrifuge the cells, and re-plate at the recommended seeding density.
Assessment of MSC Viability using MTT Assay
This protocol is designed to determine the cytotoxic effects of a range of this compound concentrations on MSCs.
-
Cell Seeding: Seed MSCs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Assessment of MSC Proliferation using BrdU Assay
This protocol measures the effect of this compound on the proliferation rate of MSCs.
-
Cell Seeding: Seed MSCs in a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) as described in the MTT assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the desired incubation period (e.g., 24, 48, or 72 hours), add BrdU (5-bromo-2'-deoxyuridine) to each well at a final concentration of 10 µM.
-
Fixation and Denaturation: After the labeling period, fix the cells and denature the DNA according to the manufacturer's instructions for the BrdU assay kit. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition and Measurement: Add the appropriate substrate and measure the colorimetric or fluorescent signal using a microplate reader.
-
Data Analysis: Express the results as a fold change in proliferation compared to the untreated control.
Induction and Assessment of Osteogenic Differentiation
This protocol describes how to induce osteogenic differentiation in MSCs using this compound and assess the differentiation status.
-
Cell Seeding: Seed MSCs in a 24-well plate at a density of 2 x 10⁴ cells/cm² in complete culture medium.
-
Induction of Differentiation: Once the cells reach 70-80% confluency, replace the complete culture medium with osteogenic differentiation medium (DMEM with 10% FBS, 0.1 µM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate).
-
Treatment with this compound: To the osteogenic differentiation medium, add this compound to a final concentration of 3 µM (or a range of concentrations if performing a dose-response experiment). Include a control group with osteogenic differentiation medium alone.
-
Medium Change: Change the medium every 2-3 days for 14-21 days.
-
Assessment of Osteogenesis:
-
Alkaline Phosphatase (ALP) Staining (Early Marker): At day 7-10, wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes. Stain for ALP activity using a commercially available kit (e.g., using BCIP/NBT as a substrate). Osteogenically differentiated cells will stain blue/purple.
-
Alizarin Red S Staining (Late Marker): At day 14-21, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Stain with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes to visualize calcium deposits, which will appear as red nodules.
-
Visualization of Signaling Pathways and Workflows
References
Measuring NTPDase Activity with PSB-06126: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the activity of Nucleoside Triphosphate Diphosphohydrolases (NTPDases) using the selective inhibitor PSB-06126. This document includes an overview of NTPDases and their role in purinergic signaling, the characteristics of this compound, and detailed protocols for three common NTPDase activity assays: the Malachite Green Assay, the Fluorescence Polarization Immunoassay, and a High-Performance Liquid Chromatography (HPLC)-based method.
Introduction to NTPDases and Purinergic Signaling
Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by catalyzing the sequential hydrolysis of extracellular nucleoside triphosphates and diphosphates to nucleoside monophosphates. This enzymatic cascade terminates nucleotide-mediated signaling through P2 receptors and initiates adenosine-mediated signaling through P1 receptors. The four major ecto-NTPDases (NTPDase1, 2, 3, and 8) exhibit distinct substrate specificities and tissue distribution, making them attractive therapeutic targets for a variety of pathological conditions, including thrombosis, inflammation, and cancer.
dot graph PurinergicSignaling { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
ATP [label="ATP", fillcolor="#EA4335", fontcolor="#202124"]; ADP [label="ADP", fillcolor="#FBBC05", fontcolor="#202124"]; AMP [label="AMP", fillcolor="#34A853", fontcolor="#202124"]; Ado [label="Adenosine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2R [label="P2 Receptors", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; P1R [label="P1 Receptors", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NTPDase [label="NTPDase1, 2, 3, 8", fillcolor="#FFFFFF", fontcolor="#202124"]; ecto5NT [label="ecto-5'-nucleotidase\n(CD73)", fillcolor="#FFFFFF", fontcolor="#202124"];
ATP -> P2R [label="Activation"]; ADP -> P2R [label="Activation"]; Ado -> P1R [label="Activation"];
ATP -> ADP [label="Pi", arrowhead=none, dir=both, arrowtail=tee, tailport=s, headport=n, constraint=false]; NTPDase -> ATP [dir=none, constraint=false, len=0.01]; ADP -> AMP [label="Pi", arrowhead=none, dir=both, arrowtail=tee, tailport=s, headport=n, constraint=false]; NTPDase -> ADP [dir=none, constraint=false, len=0.01]; AMP -> Ado [label="Pi", arrowhead=none, dir=both, arrowtail=tee, tailport=s, headport=n, constraint=false]; ecto5NT -> AMP [dir=none, constraint=false, len=0.01]; } Purinergic signaling pathway.
This compound: A Selective NTPDase Inhibitor
This compound is a potent and selective inhibitor of certain NTPDase isoforms. Its inhibitory activity varies across different species and NTPDase subtypes, making it a valuable tool for dissecting the specific roles of these enzymes in physiological and pathological processes.
Quantitative Data for this compound Inhibition
| Species | NTPDase Isoform | Inhibition Constant (Ki) | IC50 |
| Rat | NTPDase1 | 0.33 µM | - |
| Rat | NTPDase2 | 19.1 µM | - |
| Rat | NTPDase3 | 2.22 µM | - |
| Human | NTPDase3 | 4.39 µM | 7.76 µM |
Data compiled from MedchemExpress.
Experimental Protocols
This section provides detailed protocols for three widely used methods to measure NTPDase activity and its inhibition by compounds such as this compound.
Malachite Green Assay
This colorimetric assay is a simple and cost-effective method for determining NTPDase activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP or ADP. The liberated phosphate forms a colored complex with malachite green and molybdate (B1676688), which can be quantified spectrophotometrically.
dot graph MalachiteGreenWorkflow { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_enzyme [label="Prepare Enzyme Solution\n(e.g., cell lysate, purified enzyme)"]; prepare_inhibitor [label="Prepare this compound dilutions"]; prepare_substrate [label="Prepare Substrate Solution\n(ATP or ADP)"]; reaction_setup [label="Set up reaction in 96-well plate:\n- Enzyme\n- Inhibitor (or vehicle)\n- Buffer"]; pre_incubation [label="Pre-incubate (e.g., 10 min at 37°C)"]; initiate_reaction [label="Initiate reaction by adding substrate"]; incubation [label="Incubate (e.g., 15-30 min at 37°C)"]; stop_reaction [label="Stop reaction and develop color\nby adding Malachite Green Reagent"]; color_development [label="Incubate for color development\n(e.g., 15-30 min at RT)"]; measure_absorbance [label="Measure Absorbance at ~620-660 nm"]; data_analysis [label="Data Analysis:\n- Subtract blank\n- Generate standard curve\n- Calculate Pi released and % inhibition"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> prepare_enzyme; start -> prepare_inhibitor; start -> prepare_substrate; prepare_enzyme -> reaction_setup; prepare_inhibitor -> reaction_setup; reaction_setup -> pre_incubation; pre_incubation -> initiate_reaction; prepare_substrate -> initiate_reaction; initiate_reaction -> incubation; incubation -> stop_reaction; stop_reaction -> color_development; color_development -> measure_absorbance; measure_absorbance -> data_analysis; data_analysis -> end; } Malachite Green Assay Workflow.
-
NTPDase enzyme source (e.g., purified enzyme, cell lysate, or membrane preparations)
-
This compound
-
ATP or ADP (substrate)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
CaCl2 (5 mM)
-
Malachite Green Reagent (see preparation below)
-
Phosphate standard solution (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader
-
Assay Buffer: 50 mM Tris-HCl, 5 mM CaCl2, pH 7.4.
-
Malachite Green Stock Solution: Dissolve 0.045% (w/v) Malachite Green hydrochloride in water.
-
Ammonium (B1175870) Molybdate Solution: Dissolve 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Malachite Green Working Reagent: Mix 3 volumes of Malachite Green Stock Solution with 1 volume of Ammonium Molybdate Solution and 0.1 volume of 1% (v/v) Triton X-100 or Tween-20. This reagent should be prepared fresh daily and filtered before use.
-
Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard solution in Assay Buffer (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µM).
-
Enzyme and Inhibitor Preparation:
-
Dilute the NTPDase enzyme source to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure linear phosphate release over the incubation time.
-
Prepare a stock solution of this compound in DMSO and then dilute it to various concentrations in Assay Buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
-
Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or vehicle for control)
-
NTPDase enzyme solution
-
-
The final volume in each well before adding the substrate should be half of the final reaction volume (e.g., 50 µL for a final volume of 100 µL).
-
Include control wells:
-
No enzyme control: Assay Buffer and substrate, but no enzyme.
-
No substrate control: Assay Buffer and enzyme, but no substrate.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the substrate (ATP or ADP) to each well to initiate the enzymatic reaction. The final substrate concentration should be at or below the Km of the enzyme for the substrate to ensure sensitivity to competitive inhibitors.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop Reaction and Color Development:
-
Stop the reaction by adding the Malachite Green Working Reagent to each well.
-
-
Color Development:
-
Incubate the plate at room temperature for 15-30 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Generate a standard curve by plotting the absorbance of the phosphate standards versus their concentrations.
-
Determine the concentration of phosphate released in each sample from the standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Fluorescence Polarization Immunoassay (FPIA)
FPIA is a homogeneous immunoassay that can be used to quantify the products of the NTPDase reaction (ADP or AMP). This technique relies on the competition between the enzyme-generated product and a fluorescently labeled tracer for a limited number of specific antibody binding sites. The change in fluorescence polarization is proportional to the amount of product formed. This method is highly sensitive and suitable for high-throughput screening.
dot graph FPIAWorkflow { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_enzyme [label="Prepare Enzyme Solution"]; prepare_inhibitor [label="Prepare this compound dilutions"]; prepare_substrate [label="Prepare Substrate Solution (ATP or ADP)"]; reaction_setup [label="Set up enzymatic reaction in a microplate"]; run_reaction [label="Incubate to allow product (ADP/AMP) formation"]; stop_reaction [label="Stop the enzymatic reaction"]; prepare_detection [label="Prepare Detection Mix:\n- Anti-ADP/AMP Antibody\n- Fluorescent Tracer"]; add_detection [label="Add Detection Mix to each well"]; incubation [label="Incubate to reach binding equilibrium"]; measure_fp [label="Measure Fluorescence Polarization"]; data_analysis [label="Data Analysis:\n- Generate standard curve\n- Calculate product concentration and % inhibition"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> prepare_enzyme; start -> prepare_inhibitor; start -> prepare_substrate; prepare_enzyme -> reaction_setup; prepare_inhibitor -> reaction_setup; prepare_substrate -> reaction_setup; reaction_setup -> run_reaction; run_reaction -> stop_reaction; stop_reaction -> add_detection; start -> prepare_detection; prepare_detection -> add_detection; add_detection -> incubation; incubation -> measure_fp; measure_fp -> data_analysis; data_analysis -> end; } Fluorescence Polarization Immunoassay Workflow.
-
NTPDase enzyme source
-
This compound
-
ATP or ADP (substrate)
-
Assay Buffer (e.g., Tris-HCl with CaCl2)
-
Commercially available FPIA kit for ADP or AMP detection (containing a specific antibody and a fluorescent tracer)
-
Black, low-volume 384-well microplate
-
Microplate reader with fluorescence polarization capabilities
-
Enzymatic Reaction:
-
Follow steps 1-5 of the Malachite Green Assay protocol to set up and run the NTPDase reaction in a 384-well plate. The reaction volume will be smaller, typically 10-20 µL.
-
-
Stop Reaction:
-
Stop the enzymatic reaction according to the FPIA kit manufacturer's instructions. This may involve adding a stop solution or heating the plate.
-
-
Detection:
-
Prepare the detection reagent by mixing the anti-ADP or anti-AMP antibody and the corresponding fluorescent tracer in the detection buffer provided with the kit.
-
Add the detection reagent to each well of the microplate.
-
-
Incubation:
-
Incubate the plate at room temperature for the time specified in the kit protocol to allow the antibody-antigen binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for the fluorophore used in the tracer.
-
-
Data Analysis:
-
Generate a standard curve by plotting the fluorescence polarization values of the ADP or AMP standards versus their concentrations.
-
Determine the concentration of ADP or AMP produced in each sample from the standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value as described for the Malachite Green Assay.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC provides a robust and accurate method for simultaneously separating and quantifying the substrate (ATP or ADP) and the products (ADP, AMP, and adenosine) of the NTPDase reaction. This method is particularly useful for detailed kinetic studies and for determining the mode of inhibition.
dot graph HPLCWorkflow { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Start: Prepare Reagents and Standards", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_enzyme [label="Prepare Enzyme Solution"]; prepare_inhibitor [label="Prepare this compound dilutions"]; prepare_substrate [label="Prepare Substrate Solution (ATP or ADP)"]; reaction_setup [label="Set up enzymatic reaction in microcentrifuge tubes"]; run_reaction [label="Incubate at 37°C for various time points"]; stop_reaction [label="Stop reaction (e.g., with acid or heat)"]; centrifuge [label="Centrifuge to pellet protein"]; collect_supernatant [label="Collect supernatant for analysis"]; hplc_analysis [label="Inject supernatant onto HPLC system"]; data_acquisition [label="Separate and detect nucleotides via UV absorbance"]; data_analysis [label="Data Analysis:\n- Integrate peak areas\n- Quantify substrate and products\n- Determine reaction rates and % inhibition"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> prepare_enzyme; start -> prepare_inhibitor; start -> prepare_substrate; prepare_enzyme -> reaction_setup; prepare_inhibitor -> reaction_setup; prepare_substrate -> reaction_setup; reaction_setup -> run_reaction; run_reaction -> stop_reaction; stop_reaction -> centrifuge; centrifuge -> collect_supernatant; collect_supernatant -> hplc_analysis; hplc_analysis -> data_acquisition; data_acquisition -> data_analysis; data_analysis -> end; } HPLC-based Assay Workflow.
-
NTPDase enzyme source
-
This compound
-
ATP, ADP, AMP, and Adenosine standards
-
Assay Buffer (e.g., Tris-HCl with CaCl2)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 100 mM KH2PO4, 5 mM tetrabutylammonium (B224687) hydrogen sulfate, pH 6.0
-
Mobile Phase B: Acetonitrile
-
Perchloric acid (for stopping the reaction)
-
Potassium carbonate (for neutralization)
-
Enzymatic Reaction:
-
Set up the enzymatic reaction as described in the Malachite Green Assay protocol, but in microcentrifuge tubes instead of a microplate. The reaction volume can be scaled up as needed.
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
-
Stop Reaction:
-
Immediately stop the reaction by adding an equal volume of ice-cold perchloric acid (e.g., 0.8 M).
-
-
Neutralization and Sample Preparation:
-
Incubate the samples on ice for 10 minutes.
-
Neutralize the samples by adding a solution of potassium carbonate.
-
Centrifuge the samples to pellet the precipitated protein and potassium perchlorate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: 100 mM KH2PO4, 5 mM tetrabutylammonium hydrogen sulfate, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Gradient:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 80% A, 20% B
-
15-20 min: Hold at 80% A, 20% B
-
20-25 min: Linear gradient back to 100% A
-
25-30 min: Re-equilibrate at 100% A
-
-
Inject the prepared samples onto the HPLC system.
-
-
Data Analysis:
-
Identify and quantify the substrate and products in each sample by comparing their retention times and peak areas to those of the standards.
-
Calculate the rate of substrate consumption and product formation.
-
Determine the effect of this compound on the reaction rates to calculate the percentage of inhibition and the mode of inhibition (e.g., by analyzing Lineweaver-Burk plots).
-
Conclusion
The choice of assay for measuring NTPDase activity will depend on the specific research question, the available equipment, and the desired throughput. The Malachite Green Assay is a simple and accessible method for initial screening and IC50 determination. The Fluorescence Polarization Immunoassay offers higher sensitivity and is well-suited for high-throughput screening of large compound libraries. The HPLC-based method provides the most detailed information, allowing for the simultaneous quantification of multiple components and detailed kinetic analysis. By using this compound as a selective inhibitor in conjunction with these assays, researchers can effectively investigate the role of specific NTPDase isoforms in various biological processes and advance the development of novel therapeutics targeting the purinergic signaling pathway.
Application Notes and Protocols for Studying Extracellular ATP Regulation with PSB-06126
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine (B11128) triphosphate (ATP) and its metabolites are crucial signaling molecules involved in a myriad of physiological and pathological processes, including neurotransmission, inflammation, and cancer. The concentration of extracellular ATP is tightly regulated by a cascade of cell-surface enzymes known as ectonucleotidases. This application note provides detailed information and protocols for utilizing PSB-06126, a selective inhibitor of specific ectonucleoside triphosphate diphosphohydrolases (NTPDases), to study the regulation of extracellular ATP. By inhibiting the breakdown of ATP, this compound allows for the investigation of the downstream consequences of elevated extracellular ATP levels and the roles of specific NTPDases in various biological systems.
Mechanism of Action of this compound
This compound is a selective inhibitor of several members of the NTPDase family, which are responsible for the sequential hydrolysis of extracellular ATP to adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP). Specifically, this compound exhibits inhibitory activity against NTPDase1, NTPDase2, and NTPDase3, with varying potencies. By blocking these enzymes, this compound prevents the degradation of extracellular ATP, leading to its accumulation and prolonged signaling through purinergic P2 receptors. This makes this compound a valuable tool for elucidating the roles of NTPDases and extracellular ATP in health and disease.
Data Presentation
The following table summarizes the quantitative data for this compound, providing key inhibitory constants for different NTPDase isoforms.
| Compound | Target Enzyme | Species | IC50 (µM) | Ki (µM) |
| This compound | NTPDase1 | Rat | - | 0.33[1] |
| This compound | NTPDase2 | Rat | - | 19.1[1] |
| This compound | NTPDase3 | Rat | - | 2.22[1] |
| This compound | NTPDase3 | Human | 7.76[1] | 4.39[1] |
Mandatory Visualizations
Caption: Signaling pathway of extracellular ATP metabolism and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing the effect of this compound on ATP metabolism.
Caption: Logical relationship for using this compound in extracellular ATP research.
Experimental Protocols
Protocol 1: In Vitro NTPDase Inhibition Assay using Malachite Green
This protocol is designed to determine the inhibitory effect of this compound on NTPDase activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Materials:
-
This compound
-
Source of NTPDase (e.g., cell lysates, membrane preparations, or recombinant enzyme)
-
ATP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2)
-
Malachite Green Reagent (commercial kits available)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Solutions: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Assay Buffer to achieve a range of desired final concentrations.
-
Enzyme Preparation: Dilute the NTPDase source in cold Assay Buffer to a concentration that yields a linear rate of phosphate release during the assay incubation time.
-
Assay Setup:
-
Add 25 µL of Assay Buffer to the blank wells.
-
Add 25 µL of the diluted enzyme preparation to the control and inhibitor wells.
-
Add 25 µL of the different this compound dilutions to the inhibitor wells. Add 25 µL of Assay Buffer with the corresponding DMSO concentration to the control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction: Add 25 µL of ATP solution (prepared in Assay Buffer) to all wells to initiate the reaction. The final concentration of ATP should be at or near the Km for the specific NTPDase being assayed.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction and Color Development: Stop the reaction by adding 100 µL of Malachite Green Reagent to each well. This reagent will also initiate the color development.
-
Read Absorbance: After a 15-20 minute incubation at room temperature for color development, measure the absorbance at ~620 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of inhibition for each this compound concentration compared to the control (enzyme activity without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Measurement of Extracellular ATP, ADP, and AMP by High-Performance Liquid Chromatography (HPLC)
This protocol describes the quantification of extracellular adenine (B156593) nucleotides in cell culture supernatants following treatment with this compound.
Materials:
-
This compound
-
Cultured cells of interest
-
Cell culture medium
-
ATP, ADP, AMP standards
-
Perchloric acid (PCA)
-
Potassium phosphate buffer
-
Methanol (HPLC grade)
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and grow to the desired confluency.
-
Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with various concentrations of this compound in the buffer for a specified time (e.g., 30 minutes).
-
-
Stimulation and Sample Collection:
-
If studying stimulated ATP release, add the stimulus to the cells.
-
At desired time points, collect the cell culture supernatant.
-
-
Sample Preparation:
-
Immediately stop enzymatic activity in the collected supernatant by adding a final concentration of 4% PCA.
-
Place the samples on ice for 10 minutes to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
HPLC Analysis:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of potassium phosphate buffer and methanol.
-
Standard Curve: Prepare a series of standard solutions containing known concentrations of ATP, ADP, and AMP in the same buffer used for the samples.
-
Injection: Inject a fixed volume of the prepared samples and standards onto the HPLC column.
-
Detection: Monitor the elution of the nucleotides using a UV detector at 254 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to ATP, ADP, and AMP in the chromatograms based on the retention times of the standards.
-
Quantify the concentration of each nucleotide by integrating the peak area and comparing it to the standard curve.
-
Analyze the effect of this compound on the extracellular concentrations of ATP, ADP, and AMP. A study has shown that 3 µM this compound can increase the half-life of extracellular ATP.
-
Application in Research
The use of this compound is pivotal in several research areas:
-
Cancer Biology: The tumor microenvironment is characterized by high levels of extracellular ATP, which can have both pro- and anti-tumorigenic effects. This compound can be used to dissect the role of NTPDases in modulating the immune response within the tumor microenvironment.[2]
-
Inflammation and Immunology: Extracellular ATP is a key danger signal that activates the immune system. By inhibiting ATP degradation, this compound can be employed to study the role of purinergic signaling in inflammatory processes and immune cell function.[3]
-
Neurobiology: In the central nervous system, extracellular ATP acts as a neurotransmitter and neuromodulator. This compound can help in understanding the role of NTPDases in synaptic plasticity and neuronal signaling.
-
Drug Development: As a selective inhibitor, this compound can serve as a lead compound for the development of more potent and specific NTPDase inhibitors for therapeutic applications in various diseases.
Conclusion
This compound is a valuable pharmacological tool for researchers studying the complex regulation and signaling of extracellular ATP. The protocols and information provided in this application note offer a comprehensive guide for its use in a variety of experimental settings, enabling a deeper understanding of the roles of NTPDases in health and disease.
References
Application Note: HPLC Analysis of ATP Metabolism Under the Influence of NTPDase Inhibitor PSB-06126
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine (B11128) triphosphate (ATP) and its metabolites, including adenosine diphosphate (B83284) (ADP), adenosine monophosphate (AMP), and adenosine, are critical signaling molecules involved in a myriad of physiological and pathological processes. The precise regulation of the extracellular concentrations of these purines is orchestrated by a cascade of cell-surface enzymes known as ectonucleotidases. Key players in this pathway include the ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) and ecto-5'-nucleotidase (CD73).
This application note provides a comprehensive guide to utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of ATP metabolism, with a specific focus on the effects of PSB-06126, a selective inhibitor of NTPDase3. Understanding the impact of such inhibitors is crucial for research in fields like oncology, immunology, and neuroscience, where purinergic signaling plays a significant role.
Signaling Pathway of Extracellular ATP Metabolism
Extracellular ATP is sequentially hydrolyzed by ectonucleotidases. NTPDases (e.g., NTPDase1/CD39, NTPDase2, NTPDase3, and NTPDase8) convert ATP to ADP and subsequently to AMP. Ecto-5'-nucleotidase (CD73) then catalyzes the final step, the dephosphorylation of AMP to adenosine. Adenosine subsequently activates P1 (adenosine) receptors, while ATP and ADP act on P2 receptors. The interplay between these enzymes is complex; for instance, ADP generated by certain NTPDases can act as an inhibitor of CD73, thereby regulating the rate of adenosine production.[1] this compound selectively inhibits NTPDase3, leading to an accumulation of extracellular ATP and a reduction in the downstream production of adenosine.[2][3]
References
Troubleshooting & Optimization
PSB-06126 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with PSB-06126.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of nucleoside triphosphate diphosphohydrolase (NTPDase), particularly NTPDase3. By inhibiting this enzyme, this compound prevents the hydrolysis of extracellular ATP, leading to increased ATP levels in the cellular environment. This accumulation of ATP can then activate purinergic receptors, such as P2X7 and P2Y6, influencing downstream signaling pathways.[1]
What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as DMSO and ethanol. For in vitro experiments, DMSO is commonly used. It is important to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1] For in vivo studies, specific formulations involving co-solvents are recommended.
How should this compound be stored?
Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years.[1]
-
Stock Solutions:
It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Troubleshooting Guides
Solubility and Precipitation Issues
Q1: My this compound is not fully dissolving in DMSO. What should I do?
-
Use Fresh DMSO: Ensure you are using a new, unopened bottle of anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly reduce solubility.[1]
-
Ultrasonication: Gentle warming and brief ultrasonication can aid in the dissolution of this compound in DMSO.[1]
-
Check Concentration: Confirm that you are not exceeding the maximum recommended solubility limits.
Q2: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your aqueous solution, as higher concentrations can lead to precipitation of the compound.
-
Use of Surfactants or Co-solvents: For challenging applications, consider the use of a small amount of a biocompatible surfactant like Tween-80 or a co-solvent. One protocol suggests a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for in vivo use, which may be adapted for in vitro work with appropriate controls.[1]
-
Incremental Addition: Add the DMSO stock solution to your aqueous buffer slowly while vortexing to facilitate mixing and reduce the chance of immediate precipitation.
Experimental Inconsistency
Q3: I am seeing variable results in my cell-based assays. What could be the cause?
-
Solution Stability: Ensure that your working solutions of this compound are freshly prepared from a properly stored stock solution. The stability of the compound in aqueous media over the course of a long experiment may be limited.
-
pH of Media: The stability and activity of many small molecules can be pH-dependent. Ensure the pH of your cell culture media or buffer is consistent across experiments.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and cellular responses can change with excessive passaging.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | up to 125 mg/mL (267.99 mM) | Requires ultrasonic assistance. Use of newly opened DMSO is recommended.[1] |
| DMSO | up to 100 mM | |
| Ethanol | up to 50 mM | |
| In vivo formulation 1 | ≥ 2.08 mg/mL (4.46 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In vivo formulation 2 | ≥ 2.08 mg/mL (4.46 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
Table 2: Inhibitory Activity of this compound
| Target | Species | Potency (Ki) | IC50 |
| NTPDase1 | Rat | 0.33 µM | |
| NTPDase2 | Rat | 19.1 µM | |
| NTPDase3 | Rat | 2.22 µM | |
| NTPDase3 | Human | 4.39 µM | 7.76 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out the required amount of this compound powder (M.Wt: 466.44 g/mol ). For 1 mL of a 10 mM solution, use 4.66 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO.
-
If necessary, gently warm the solution and sonicate in a water bath until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 2: Preparation of an In Vivo Working Solution (using PEG300 and Tween-80)
This protocol yields a clear solution at a concentration of ≥ 2.08 mg/mL.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final working solution, start with 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This working solution should be prepared fresh on the day of use.[1]
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for solubility issues.
References
Potential off-target effects of PSB-06126
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using PSB-06126, a selective inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of nucleoside triphosphate diphosphohydrolase-3 (NTPDase3). It belongs to the anthraquinone (B42736) class of chemical compounds. Its primary targets are members of the NTPDase family, enzymes that hydrolyze extracellular nucleoside tri- and diphosphates.
Q2: What is the selectivity profile of this compound against different NTPDase isoforms?
This compound exhibits selectivity for rat NTPDase1 and NTPDase3 over NTPDase2. The inhibitory constants (Ki) have been determined for the rat isoforms.
Q3: What are the potential downstream effects of inhibiting NTPDase3 with this compound?
Inhibition of NTPDase3 by this compound leads to an increase in the extracellular concentration of ATP. This elevated extracellular ATP can then act as a signaling molecule by activating purinergic P2X and P2Y receptors on the cell surface, leading to various downstream cellular responses.
Q4: Has a broad off-target screening panel been performed for this compound?
Based on publicly available information, a comprehensive off-target screening of this compound against a wide panel of kinases, G-protein coupled receptors (GPCRs) other than P2 receptors, ion channels, and other enzyme families has not been reported. Therefore, researchers should exercise caution and consider the possibility of uncharacterized off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of target enzyme activity | Compound instability: this compound may be unstable under specific experimental conditions (e.g., pH, temperature). | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Protect the compound from light. |
| Incorrect compound concentration: Errors in dilution or calculation of the final concentration. | Verify all calculations and ensure accurate pipetting. Perform a concentration-response curve to confirm the IC50 in your assay system. | |
| Poor solubility: this compound may not be fully dissolved in the assay buffer. | Ensure the compound is completely dissolved in a suitable solvent (e.g., DMSO) before diluting into the aqueous assay buffer. The final solvent concentration should be kept low and consistent across all experimental conditions. | |
| Inactive enzyme: The NTPDase enzyme preparation may have lost activity. | Test the activity of your enzyme preparation with a known substrate and, if available, a different standard inhibitor. | |
| Unexpected cellular phenotype or off-target effects | Downstream P2 receptor activation: Inhibition of NTPDase3 increases extracellular ATP, which can activate P2X and P2Y receptors, leading to unintended signaling. | Include controls to assess the involvement of P2 receptors. This can be done by using P2 receptor antagonists in conjunction with this compound or by using cell lines that do not express certain P2 receptors. |
| Uncharacterized off-target binding: this compound may be interacting with other proteins in your experimental system. | If a broad off-target effect is suspected, consider performing a screen against a panel of common off-target proteins (e.g., kinases, GPCRs). Compare the observed phenotype with known effects of inhibiting other potential targets. | |
| Variability in extracellular ATP measurements | Rapid ATP degradation: Extracellular ATP can be rapidly hydrolyzed by other ectonucleotidases present in the cell culture. | Optimize the timing of your measurements to capture the peak increase in ATP. Consider using a broader ectonucleotidase inhibitor cocktail in control wells to establish a baseline of maximal ATP accumulation. |
| Cell stress or lysis: Experimental procedures may be causing cell stress or lysis, leading to the release of intracellular ATP. | Handle cells gently and ensure all reagents are at the appropriate temperature. Use a cell viability dye to monitor cell health throughout the experiment. |
Data Presentation
Table 1: Inhibitory Potency (Ki) of this compound against Rat NTPDase Isoforms
| Isoform | Ki (µM) |
| rat NTPDase1 | 0.33 |
| rat NTPDase2 | 19.1 |
| rat NTPDase3 | 2.22 |
Data from Baqi et al., 2009.[1]
Experimental Protocols
Key Experiment: Determination of NTPDase Inhibitory Activity
This protocol is based on the methodology described in the original publication characterizing this compound.
Principle:
The inhibitory activity of this compound is determined by measuring its effect on the rate of ATP hydrolysis by a specific NTPDase isoform. The separation and quantification of the substrate (ATP) and the product (ADP or AMP) are achieved using capillary electrophoresis.
Materials:
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This compound
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Recombinant rat NTPDase1, NTPDase2, or NTPDase3
-
ATP (substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and MgCl2)
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Capillary electrophoresis system with UV detection
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the assay buffer, the specific NTPDase isoform, and the desired concentration of this compound (or vehicle control).
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding ATP to a final concentration within the linear range of the enzyme kinetics.
-
Incubate the reaction at 37°C for a specific time, ensuring that the substrate consumption is kept below 20% to maintain initial velocity conditions.
-
Stop the reaction by adding a quenching solution (e.g., EDTA or by heat inactivation).
-
-
Capillary Electrophoresis Analysis:
-
Analyze the reaction mixture using a capillary electrophoresis system.
-
Separate ATP and its hydrolysis products (ADP, AMP) based on their charge-to-mass ratio.
-
Quantify the peak areas of ATP and the product(s) using UV detection at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Calculate the percentage of ATP hydrolysis for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the Km of the enzyme for ATP.
-
Mandatory Visualizations
References
Troubleshooting inconsistent results with PSB-06126
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with PSB-06126. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing lower than expected potency or inconsistent results with this compound in my cell-based assays?
Possible Causes and Solutions:
-
Improper Storage and Handling: this compound stability is critical for its activity. Ensure the compound is stored under the correct conditions. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Frequent freeze-thaw cycles should be avoided.
-
Solubility Issues: The compound's solubility can impact its effective concentration in aqueous assay buffers. If you are observing precipitation or cloudiness in your media, consider the following:
-
Prepare fresh dilutions from a DMSO stock solution for each experiment.
-
Ensure the final DMSO concentration in your assay is consistent across all conditions and is at a level that does not affect cell viability or the assay readout.
-
For in vivo preparations, a specific solubilization protocol using PEG300, Tween-80, and saline is recommended to achieve a clear solution.[1]
-
-
NTPDase Isoform Specificity: this compound exhibits different potencies against various nucleoside triphosphate diphosphohydrolase (NTPDase) isoforms.[1] The expression levels of NTPDase1, NTPDase2, and NTPDase3 in your specific cell line or tissue model will significantly influence the observed effect. It is recommended to characterize the expression profile of NTPDase isoforms in your experimental system.
Q2: My experimental results with this compound are not reproducible. What are the potential sources of variability?
Troubleshooting Checklist:
-
Compound Integrity:
-
Verify the purity and identity of your this compound lot.
-
Confirm proper storage and handling as detailed above.
-
-
Cell Culture Conditions:
-
Maintain consistent cell passage numbers, as receptor expression and signaling pathways can change over time in culture.
-
Ensure consistent cell seeding densities, as this can affect the concentration of extracellular nucleotides and the overall response.
-
Use a consistent batch of fetal bovine serum (FBS), as growth factor and nucleotide concentrations can vary between batches.
-
-
Assay Protocol:
-
Standardize incubation times with this compound.
-
Ensure thorough mixing when adding the compound to the assay medium.
-
Use appropriate controls, including a vehicle control (e.g., DMSO) at the same final concentration as in the experimental wells.
-
Q3: I am not observing the expected increase in extracellular ATP levels after treatment with this compound. What could be the reason?
Potential Explanations and Recommendations:
-
Low Endogenous ATP Release: The effect of this compound is dependent on the basal or stimulated release of ATP from the cells. If your cells have a low rate of ATP release, the effect of inhibiting its degradation by NTPDases may be minimal. Consider stimulating ATP release using appropriate methods if it aligns with your experimental goals.
-
Dominant ATP Degradation by Other Ectonucleotidases: Besides NTPDases, other ectonucleotidases can also hydrolyze extracellular ATP. If these are highly active in your system, the inhibition of NTPDases by this compound alone may not be sufficient to cause a significant accumulation of ATP.
-
Assay Sensitivity: Ensure your ATP detection assay (e.g., luciferin-luciferase bioluminescence) is sensitive enough to detect subtle changes in extracellular ATP concentrations.[2]
Quantitative Data Summary
The inhibitory activity of this compound varies across different NTPDase isoforms and species.
| Target | Species | Ki (μM) | IC50 (μM) |
| NTPDase1 | Rat | 0.33 | - |
| NTPDase2 | Rat | 19.1 | - |
| NTPDase3 | Rat | 2.22 | - |
| NTPDase3 | Human | 4.39 | 7.76 |
Data compiled from MedchemExpress.[1]
Key Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay for Osteogenic Differentiation
This protocol is adapted from a study on mesenchymal stem cells (MSCs).[2]
-
Cell Seeding: Seed bone marrow-derived MSCs at a density of 2.5 x 10^4 cells/mL in an osteogenic-inducing medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the osteogenic-inducing medium to the desired final concentration (e.g., 3 μM). Ensure the final DMSO concentration is below 0.1%.
-
Treatment: Add the this compound containing medium to the cells. Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubation: Culture the cells for the desired period (e.g., 7 to 35 days), replacing the medium with fresh medium containing this compound every 2-3 days.
-
Endpoint Analysis: Assess osteogenic differentiation by measuring alkaline phosphatase activity, and quantifying osteogenic transcription factors (e.g., osterix, osteopontin), or by staining for bone nodule formation using Alizarin Red.[2] Extracellular ATP levels can be quantified using a luciferin-luciferase bioluminescence assay.[2]
Protocol 2: Preparation of this compound for In Vivo Use
This protocol is based on the supplier's recommendation for preparing a clear solution of this compound.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix thoroughly.
-
Add 50 μL of Tween-80 to the mixture and mix until uniform.
-
Add 450 μL of saline to adjust the final volume to 1 mL.
Visualizations
References
Technical Support Center: PSB-06126 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of PSB-06126 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases). Specifically, it has been shown to inhibit rat NTPDase1, 2, and 3, as well as human NTPDase3. By inhibiting these enzymes, this compound prevents the hydrolysis of extracellular adenosine (B11128) triphosphate (ATP), leading to an increase in its local concentration. This elevated extracellular ATP can then act as a signaling molecule by activating purinergic receptors, such as the P2X7 receptor.
Q2: What is the expected cytotoxic effect of this compound on cells?
The cytotoxic effect of this compound is not direct but is mediated by its impact on extracellular ATP levels and subsequent activation of purinergic receptors like P2X7. The outcome of P2X7 receptor activation can be complex and cell-type dependent, leading to either pro-survival or pro-apoptotic signals. Prolonged activation of P2X7 by high concentrations of ATP can lead to the formation of a macropore, membrane depolarization, and ultimately, apoptotic or necrotic cell death.[1]
Q3: I am not observing any cytotoxicity with this compound in my cancer cell line. Is this expected?
This is a plausible outcome. Research has shown that in some cell types, such as post-menopausal bone marrow-derived mesenchymal stem cells, this compound at a concentration of 3 µM did not affect cell growth or viability as measured by an MTT assay. The cytotoxic effect is highly dependent on the expression and sensitivity of P2X7 receptors on the cell line being tested, as well as the concentration and duration of this compound exposure.
Q4: I am seeing inconsistent results in my cytotoxicity assays. What are the common causes?
Inconsistent results in cytotoxicity assays can arise from several factors:
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous culture media. Visually inspect your wells for any signs of precipitation.
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and seeded at an optimal density. Over-confluent or sparse cultures can lead to variability.
-
Assay Interference: The compound itself might interfere with the assay chemistry. For example, it could have inherent fluorescent properties that interfere with fluorescence-based readouts.
-
Inconsistent Incubation Times: Ensure that the incubation times for compound treatment and assay development are consistent across all experiments.
Q5: How do I choose the right cytotoxicity assay for my experiments with this compound?
The choice of assay depends on the specific cellular process you want to measure:
-
Metabolic Assays (e.g., MTT, MTS): These assays measure the metabolic activity of the cells, which is often correlated with cell viability. They are good for initial screening.
-
Membrane Integrity Assays (e.g., LDH, Trypan Blue): These assays measure the release of intracellular components or the exclusion of dyes, indicating loss of membrane integrity, a hallmark of late apoptosis and necrosis.
-
Apoptosis Assays (e.g., Caspase Activity, Annexin V): These assays measure specific markers of apoptosis, such as the activation of caspases or the externalization of phosphatidylserine.
Data Presentation
Summary of this compound Cytotoxicity Data
To date, publicly available data on the cytotoxicity of this compound in a wide range of cancer cell lines is limited. The following table summarizes the available information and provides a template for researchers to populate with their own experimental findings.
| Cell Line | Cell Type | Assay | Concentration | Incubation Time | % Viability / IC50 | Reference / Notes |
| Bone Marrow-Derived Mesenchymal Stem Cells (Human) | Non-cancerous | MTT | 3 µM | Not Specified | No significant change in viability | |
| [Enter Cell Line] | [Enter Cell Type] | [e.g., MTT, LDH] | [Enter Conc.] | [e.g., 24h, 48h, 72h] | [Enter % Viability or IC50] | [Internal Data] |
| [Enter Cell Line] | [Enter Cell Type] | [e.g., MTT, LDH] | [Enter Conc.] | [e.g., 24h, 48h, 72h] | [Enter % Viability or IC50] | [Internal Data] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to a percentage of viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
LDH (Lactate Dehydrogenase) Assay
This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for the time specified in the kit's instructions, protected from light.
-
Readout: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, taking into account the spontaneous and maximum release controls.
Visualizations
References
How to prevent PSB-06126 precipitation in media
Welcome to the technical support center for PSB-06126. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of nucleoside triphosphate diphosphohydrolase 3 (NTPDase3).[1] NTPDase3 is an enzyme that hydrolyzes extracellular adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) to adenosine monophosphate (AMP).[2] By inhibiting NTPDase3, this compound prevents the degradation of extracellular ATP, leading to its accumulation.[2][3] This increased concentration of extracellular ATP can then activate purinergic receptors, such as P2X7 and P2Y6, on the cell surface, triggering downstream signaling pathways.[1]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: I observed a precipitate in my cell culture media after adding this compound. What is the likely cause?
Precipitation of this compound upon addition to aqueous cell culture media is a common issue primarily due to its limited aqueous solubility. When a concentrated stock solution in an organic solvent like DMSO is diluted into the aqueous environment of the culture media, the compound can "crash out" of solution if its solubility limit is exceeded. Other contributing factors can include the final concentration of this compound, the temperature of the media, and interactions with media components.
Q4: Can the type of cell culture medium or the presence of serum affect this compound solubility?
Yes, the composition of the cell culture medium and the presence of serum can significantly impact the solubility of this compound. Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can interact with the compound. Serum proteins, such as albumin, can sometimes help to stabilize small molecules and prevent precipitation. However, the sulfonate groups in this compound might interact strongly with proteins, which could also influence its availability.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Observation: A visible precipitate (cloudiness, crystals, or film) forms immediately after adding the this compound stock solution to the cell culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. Action: Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media and conditions (see Experimental Protocols). |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid change in solvent polarity, leading to precipitation. Action: Perform a serial dilution. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. Action: Always use pre-warmed (37°C) cell culture media for preparing your final working solution. |
| High Final DMSO Concentration | While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. Action: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution. |
Issue: Delayed Precipitation of this compound in the Incubator
Observation: The media containing this compound appears clear initially, but a precipitate forms after several hours or days of incubation.
| Potential Cause | Recommended Solution |
| Temperature and pH Shifts | Changes in temperature and pH within the incubator can affect the long-term stability and solubility of this compound. Action: Ensure the incubator is properly humidified to prevent evaporation, which can concentrate the compound. Use freshly prepared media for long-term experiments and consider media changes every 24-48 hours. |
| Interaction with Media Components | This compound may slowly interact with salts, amino acids, or other components in the media, forming insoluble complexes over time. Action: If possible, test the solubility and stability of this compound in different basal media formulations to find the most suitable one for your experiments. |
| Compound Instability | The compound may degrade over time in the aqueous environment of the cell culture media. Action: Prepare fresh working solutions of this compound immediately before each experiment. Avoid storing diluted solutions of the compound in media. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
This protocol outlines a recommended procedure for diluting a this compound DMSO stock solution to minimize precipitation.
Materials:
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This compound stock solution in DMSO (e.g., 10 mM)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Prepare an Intermediate Dilution (optional but recommended):
-
In a sterile microcentrifuge tube, add a small volume of the pre-warmed medium (e.g., 90 µL).
-
Add a corresponding volume of the this compound DMSO stock to create a 1:10 dilution (e.g., 10 µL of 10 mM stock to make a 1 mM intermediate solution). Gently pipette up and down to mix.
-
-
Prepare the Final Working Solution:
-
In a sterile conical tube, add the desired final volume of pre-warmed medium.
-
While gently swirling the medium, add the required volume of the this compound stock or intermediate solution drop-by-drop.
-
-
Final Mix and Inspection:
-
Cap the tube and gently invert it several times to ensure a homogenous solution.
-
Visually inspect the final working solution for any signs of precipitation against a light source before adding it to your cells.
-
Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol allows you to determine the kinetic solubility of this compound under your specific experimental conditions.
Materials:
-
This compound stock solution in DMSO
-
Your specific cell culture medium (with and without serum, if desired)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm (optional)
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of your pre-warmed cell culture medium to each well (e.g., 198 µL).
-
Add a small, fixed volume of each this compound DMSO dilution to the corresponding wells (e.g., 2 µL), ensuring the final DMSO concentration remains consistent and below 0.5%. Include a DMSO-only control.
-
Mix the plate gently on a plate shaker for a few minutes.
-
Assess Precipitation:
-
Visual Inspection: Immediately and at various time points (e.g., 1, 4, and 24 hours) of incubation at 37°C, visually inspect the wells for any signs of cloudiness or precipitate.
-
Quantitative Assessment (Optional): Read the absorbance of the plate at 600 nm at the same time points. An increase in absorbance compared to the control indicates precipitation.[4]
-
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear throughout the incubation period is the maximum working soluble concentration under those conditions.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step logical guide for troubleshooting precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Global deletion of NTPDase3 protects against diet-induced obesity by increasing basal energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ectonucleotidase NTPDase3 is abundant in pancreatic β-cells and regulates glucose-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Enzyme Kinetics Data with PSB-06126
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PSB-06126 in enzyme kinetics experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective inhibitor of Nucleoside Triphosphate Diphosphohydrolases (NTPDases). It shows selectivity for different isoforms, particularly NTPDase1 and NTPDase3.
Q2: What are the typical Ki and IC50 values for this compound?
The inhibitory potency of this compound varies depending on the NTPDase isoform and the species. The following table summarizes reported values:
| Enzyme Target | Species | IC50 (µM) | Ki (µM) |
| NTPDase1 | Rat | - | 0.33[1] |
| NTPDase2 | Rat | - | 19.1[1] |
| NTPDase3 | Rat | - | 2.22[1] |
| NTPDase3 | Human | 7.76[1] | 4.39[1] |
Q3: What is the mechanism of inhibition of this compound?
The exact mechanism of inhibition for this compound is not definitively established in publicly available literature. However, it belongs to the class of anthraquinone (B42736) derivatives. Studies on other anthraquinone-based NTPDase inhibitors have shown varied mechanisms. For instance, 1-amino-2-sulfo-4-p-chloroanilinoanthraquinone acts as a competitive inhibitor of NTPDases 1, 2, and 3, while another derivative, PSB-16131, is a non-competitive inhibitor of human NTPDase2. Therefore, it is crucial to determine the mechanism of inhibition of this compound experimentally for your specific enzyme and conditions.
Q4: How will this compound affect the Vmax and Km of my enzyme?
The effect of this compound on the Vmax (maximum reaction velocity) and Km (Michaelis constant) will depend on its mechanism of inhibition:
-
If it is a competitive inhibitor: You would expect to see an increase in the apparent Km with no change in Vmax.
-
If it is a non-competitive inhibitor: You would expect to see a decrease in Vmax with no change in Km.
-
If it is a mixed inhibitor: You would expect to see a decrease in Vmax and a change (either increase or decrease) in Km.
-
If it is an uncompetitive inhibitor: You would expect to see a decrease in both Vmax and Km.
It is recommended to perform a full kinetic analysis by measuring the enzyme activity at various substrate and inhibitor concentrations to determine the precise effect on Vmax and Km.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent IC50 Values
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Verify the stock solution concentration and ensure accurate dilutions. This compound is typically used in the low micromolar range (e.g., 3 µM). |
| Substrate concentration affecting IC50 | For competitive inhibitors, the apparent IC50 value will increase with increasing substrate concentration. Ensure you are using a consistent and appropriate substrate concentration for your IC50 determinations. |
| Enzyme instability | Ensure the enzyme is stored correctly and handled according to the manufacturer's recommendations. Perform a control experiment without the inhibitor to check for enzyme stability over the course of the assay. |
| Assay conditions (pH, temperature, buffer composition) | Optimize and maintain consistent assay conditions. NTPDase activity is sensitive to pH and divalent cation concentrations (e.g., Ca2+ or Mg2+). |
| Interference from assay components | Some components in your assay buffer could potentially interact with this compound. Run appropriate controls to test for any non-specific inhibition. |
Issue 2: Difficulty in Determining the Mechanism of Inhibition
| Possible Cause | Troubleshooting Step |
| Inappropriate range of substrate or inhibitor concentrations | To accurately determine the inhibition mechanism, use a wide range of substrate concentrations (typically from 0.1x to 10x the Km value) and several fixed concentrations of this compound. |
| Complex inhibition mechanism | As an anthraquinone derivative, this compound may exhibit a complex or mixed-mode of inhibition. Analyze your data using different kinetic models (e.g., competitive, non-competitive, mixed) to see which provides the best fit. |
| Product of the reaction acting as a substrate | NTPDases hydrolyze ATP to ADP, and then ADP to AMP. The product of the first reaction (ADP) is a substrate for the second. This can complicate kinetic analysis. Consider using a method that can distinguish between ATP, ADP, and AMP (like HPLC) or focus on initial rates where product accumulation is minimal. |
Issue 3: High Background in Malachite Green Assay
| Possible Cause | Troubleshooting Step |
| Phosphate (B84403) contamination in reagents or glassware | Use phosphate-free water and reagents. Ensure all glassware is thoroughly rinsed with deionized water. |
| Spontaneous hydrolysis of ATP | ATP can hydrolyze spontaneously, especially at elevated temperatures or non-optimal pH. Include a "no enzyme" control to measure and subtract the background signal from ATP auto-hydrolysis. |
| Interference from detergents | Some detergents can interfere with the malachite green reagent. If your enzyme preparation contains detergents, run a control with the detergent alone to assess its effect. |
Experimental Protocols
Key Experiment: Determining the Kinetic Parameters of NTPDase Inhibition by this compound
This protocol outlines a general method for determining the effect of this compound on the kinetic parameters of an NTPDase using a malachite green-based assay to measure phosphate release.
1. Reagents and Materials:
-
Purified or recombinant NTPDase enzyme
-
This compound stock solution (e.g., in DMSO)
-
ATP stock solution
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2
-
Malachite Green Reagent: A commercially available kit or a lab-prepared solution.
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
2. Experimental Procedure:
-
Prepare a phosphate standard curve: Prepare a series of known phosphate concentrations in the assay buffer to generate a standard curve.
-
Set up the enzyme reactions:
-
In a 96-well plate, set up reactions containing a fixed amount of NTPDase enzyme.
-
Vary the concentration of the substrate (ATP) across a range that brackets the expected Km value (e.g., 0.1x to 10x Km).
-
For each ATP concentration, set up a series of reactions with different fixed concentrations of this compound (including a no-inhibitor control). Ensure the final concentration of the solvent (e.g., DMSO) is constant across all wells.
-
-
Initiate the reaction: Add ATP to each well to start the reaction.
-
Incubate: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time. Ensure that the reaction is in the linear range (i.e., less than 15% of the substrate is consumed).
-
Stop the reaction and detect phosphate:
-
Stop the reaction by adding the malachite green reagent. This reagent is typically acidic and will denature the enzyme.
-
Allow the color to develop according to the manufacturer's instructions.
-
-
Measure absorbance: Read the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.
-
Data Analysis:
-
Use the phosphate standard curve to convert the absorbance readings into the concentration of phosphate produced.
-
Calculate the initial reaction velocity (v) for each substrate and inhibitor concentration.
-
Plot the data using a Michaelis-Menten plot (v vs. [S]) and a Lineweaver-Burk plot (1/v vs. 1/[S]).
-
Analyze the plots to determine the apparent Vmax and Km values at each inhibitor concentration and to identify the mechanism of inhibition.
-
Visualizations
Caption: Potential inhibition mechanisms of this compound on NTPDases.
Caption: General workflow for an NTPDase enzyme kinetics assay.
Caption: A decision tree for troubleshooting common issues in enzyme kinetics experiments.
References
Technical Support Center: Improving PSB-06126 Efficacy in In Vivo Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of PSB-06126, a selective nucleoside triphosphate diphosphohydrolase (NTPDase) inhibitor. Given the limited publicly available in vivo data for this compound, this guide focuses on general principles and best practices for working with novel, poorly soluble small molecule inhibitors targeting the purinergic signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges that may be encountered during in vivo experiments with this compound and similar compounds.
Q1: I am observing low or inconsistent efficacy with this compound in my animal model. What are the potential causes?
A1: Low or inconsistent in vivo efficacy can stem from several factors, broadly categorized as issues related to the compound's formulation and administration, its pharmacokinetic properties, or the experimental model itself.
Troubleshooting Steps:
-
Formulation and Administration:
-
Poor Solubility: this compound is known to be poorly soluble in aqueous solutions. Ensure that your formulation is optimized for solubility and stability. Refer to the Experimental Protocols section for a recommended formulation procedure.
-
Inadequate Dosing: The administered dose may be insufficient to achieve a therapeutic concentration at the target site. A dose-response study is recommended to determine the optimal dose.
-
Route of Administration: The chosen route of administration (e.g., oral, intraperitoneal, intravenous) will significantly impact the bioavailability of the compound. Consider the physicochemical properties of this compound and the goals of your study when selecting the administration route.
-
-
Pharmacokinetics (PK):
-
Rapid Metabolism and Clearance: The compound may be rapidly metabolized by the liver or cleared by the kidneys, resulting in a short half-life and insufficient exposure.
-
Poor Bioavailability: If administered orally, the compound may have low absorption from the gastrointestinal tract.
-
-
Experimental Model:
-
Animal Species and Strain: Different animal species and strains can exhibit significant variations in drug metabolism and response.
-
Disease Model: The chosen animal model may not be appropriate for evaluating the therapeutic effects of inhibiting NTPDases.
-
Q2: How can I improve the solubility of this compound for in vivo administration?
A2: Improving the solubility of hydrophobic compounds like this compound is critical for achieving consistent and reliable results in vivo.
Recommended Approaches:
-
Co-solvents: Utilize a mixture of solvents to enhance solubility. A common starting point is a formulation containing DMSO, PEG300, and Tween-80.
-
Excipients: Employ solubilizing agents such as cyclodextrins (e.g., SBE-β-CD) to improve aqueous solubility.
-
Particle Size Reduction: For oral administration, reducing the particle size of the compound through micronization or nanosuspension can increase the surface area for dissolution.
Q3: My in vivo results are highly variable between individual animals. What can I do to reduce this variability?
A3: High variability in in vivo studies can obscure real treatment effects.
Strategies to Reduce Variability:
-
Consistent Dosing Technique: Ensure that the administration of the compound is performed consistently for all animals. For oral gavage, ensure the compound is delivered to the stomach. For injections, ensure the correct volume and site of injection.
-
Homogenous Formulation: If using a suspension, ensure it is well-mixed before each administration to prevent settling of the compound.
-
Animal Homogeneity: Use animals of the same age, sex, and genetic background.
-
Acclimatization: Allow sufficient time for animals to acclimate to the housing and experimental conditions to reduce stress-induced variability.
-
Blinding: Whenever possible, the experimenter should be blinded to the treatment groups to minimize bias in data collection and analysis.
Data Presentation
The following tables summarize the known in vitro data for this compound and provide a template for organizing your in vivo efficacy data.
Table 1: In Vitro Activity of this compound
| Target | Species | Assay Type | Ki (μM) | IC50 (μM) | Reference |
| NTPDase1 | Rat | Enzyme Inhibition | 0.33 | - | [1] |
| NTPDase2 | Rat | Enzyme Inhibition | 19.1 | - | [1] |
| NTPDase3 | Rat | Enzyme Inhibition | 2.22 | - | [1] |
| NTPDase3 | Human | Enzyme Inhibition | 4.39 | 7.76 | [1] |
Table 2: Template for Summarizing In Vivo Efficacy Data
| Animal Model | Treatment Group | Dose (mg/kg) | Route of Administration | N | Primary Efficacy Endpoint (Mean ± SEM) | % Change vs. Vehicle | p-value |
| (e.g., Murine model of thrombosis) | Vehicle | - | (e.g., i.p.) | 10 | (e.g., Time to occlusion (min)) | - | - |
| (e.g., Murine model of thrombosis) | This compound | 1 | (e.g., i.p.) | 10 | (e.g., Time to occlusion (min)) | ||
| (e.g., Murine model of thrombosis) | This compound | 5 | (e.g., i.p.) | 10 | (e.g., Time to occlusion (min)) | ||
| (e.g., Murine model of thrombosis) | This compound | 10 | (e.g., i.p.) | 10 | (e.g., Time to occlusion (min)) |
Experimental Protocols
Protocol 1: General Formulation of this compound for In Vivo Studies (Intraperitoneal Injection)
Disclaimer: This is a general protocol and may require optimization for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a Stock Solution:
-
Weigh the required amount of this compound and dissolve it in DMSO to create a high-concentration stock solution (e.g., 20.8 mg/mL).
-
Use an ultrasonic bath if necessary to aid dissolution.
-
-
Prepare the Vehicle:
-
In a sterile tube, prepare the vehicle by mixing PEG300 and Tween-80. A common ratio is 4:1 (v/v) of PEG300 to Tween-80.
-
-
Formulate the Dosing Solution:
-
For a final dosing solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, follow these steps for a 1 mL final volume:
-
Add 100 µL of the this compound stock solution (20.8 mg/mL in DMSO) to a sterile tube.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline and vortex to ensure a homogenous solution.
-
-
-
Administration:
-
Administer the freshly prepared solution to the animals via intraperitoneal injection at the desired dose.
-
Always include a vehicle control group that receives the same formulation without this compound.
-
Mandatory Visualization
Caption: Purinergic signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting decision tree for low in vivo efficacy.
References
Validation & Comparative
Performance Comparison of NTPDase Inhibitors
A Comprehensive Comparison of PSB-06126 and Other NTPDase Inhibitors for Researchers
For researchers and professionals in drug development, the selection of a suitable enzyme inhibitor is a critical decision. This guide provides an objective comparison of this compound with other nucleoside triphosphate diphosphohydrolase (NTPDase) inhibitors, supported by experimental data. NTPDases play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleotides, making their inhibitors valuable tools in studying various physiological and pathological processes, including inflammation, cancer, and thrombosis.
The inhibitory potency and selectivity of this compound against various NTPDase isoforms are presented below in comparison with other known inhibitors. The data, including IC50 and Ki values, are summarized from multiple studies to provide a comprehensive overview.
| Inhibitor | Target NTPDase Isoform(s) | Species | IC50 (µM) | Ki (µM) | Notes |
| This compound | NTPDase1 | Rat | - | 0.33 | Selective inhibitor.[1] |
| NTPDase2 | Rat | - | 19.1 | ||
| NTPDase3 | Rat | - | 2.22 | ||
| NTPDase3 | Human | 7.76 | 4.39 | [1] | |
| ARL67156 | NTPDase1, NTPDase3, NPP1 | - | - | 11, 18, 12 (respectively) | Competitive inhibitor of NTPDase1 and NTPDase3.[2] |
| 8-BuS-AMP | CD39 (NTPDase1), CD73 | Human, Mouse | - | 0.292 (hCD39), 2.19 (mCD39), 1.19 (hCD73) | Dual inhibitor.[2] |
| CD39-IN-1 | CD39 (NTPDase1) | - | 0.0687 | - | Selective small-molecule inhibitor.[2] |
| h-NTPDase-IN-1 | h-NTPDase1, h-NTPDase3 | Human | 2.88, 0.72 (respectively) | - | |
| h-NTPDase-IN-5 | h-NTPDase1, h-NTPDase2, h-NTPDase3, h-NTPDase8 | Human | 1.10, 44.73, 26.14, 0.32 (respectively) | - | Pan-inhibitor.[2] |
| NTPDase-IN-1 | h-NTPDase1, h-NTPDase2, h-NTPDase8 | Human | 0.05, 0.23, 0.54 (respectively) | - | Non-competitively inhibits h-NTPDase1 and h-NTPDase2.[2] |
| NTPDase-IN-2 | h-NTPDase2, h-NTPDase8 | Human | 0.04, 2.27 (respectively) | - | Non-competitively inhibits h-NTPDase1 and h-NTPDase2.[2] |
| NTPDase-IN-3 | NTPDase1, NTPDase2, NTPDase3, NTPDase8 | - | 0.21, 1.07, 0.38, 0.05 (respectively) | - | |
| PSB-16131 | h-NTPDase2 | Human | 0.539 | - | Potent, non-competitive inhibitor.[2] |
| PSB069 | NTPDase1, 2, 3 | - | - | 16-18 | Non-selective inhibitor.[2] |
| PSB-6426 | h-NTPDase2 | Human | - | 8.2 | Selective, competitive inhibitor.[3][4] |
Experimental Methodologies
Detailed protocols for key experiments are crucial for the replication and validation of findings. Below are outlines of common assays used to characterize NTPDase inhibitors.
NTPDase Inhibition Assay using Capillary Electrophoresis
This method allows for the direct and rapid analysis of substrate conversion to product.
-
Enzyme Preparation : Membrane preparations containing human NTPDase isoforms (NTPDase1, 2, 3, or 8) are obtained from transfected COS-7 or HEK 293 cells.
-
Reaction Mixture : The assay is performed in a reaction vial with a final volume of 100 µL. The mixture contains the enzyme preparation, the substrate ATP (typically at a concentration of 400 µM), and the test inhibitor at various concentrations.
-
Incubation : The reaction is incubated at a controlled temperature (e.g., 37°C).
-
Analysis : The formation of the products, ADP and AMP, is analyzed by capillary electrophoresis with UV detection.
-
Data Analysis : For active compounds, full concentration-inhibition curves are generated to determine IC50 values. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation, for which the Km values of ATP for each NTPDase isoform are required (e.g., NTPDase1: 17 µM; NTPDase2: 70 µM; NTPDase3: 75 µM; NTPDase8: 81 µM).[3]
Malachite Green Assay for NTPDase Activity
This colorimetric assay is used to determine the amount of inorganic phosphate (B84403) released during the hydrolysis of ATP.
-
Reaction Setup : A series of thiadiazolopyrimidones are evaluated for their inhibitory activity against NTPDases.
-
Principle : The assay measures the hydrolysis of extracellular nucleoside-5'-triphosphate and nucleoside-5'-diphosphate to nucleoside-5'-monophosphate, which releases inorganic phosphate.
-
Detection : The amount of released phosphate is quantified using a malachite green reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically.[5]
Enzyme Histochemistry for NTPDase Activity
This technique is used to visualize NTPDase activity directly in tissue sections.
-
Tissue Preparation : Tissue samples are prepared and sectioned.
-
Incubation : The sections are incubated in a reaction medium containing the substrate (e.g., ATP at 200-500 µM), divalent cations (5 mM MnCl2), and a lead salt (2 mM Pb(NO3)2).
-
Reaction : The NTPDase activity leads to the release of phosphate, which precipitates with the lead salt at the site of enzyme activity.
-
Visualization : The lead phosphate precipitate is then converted to a visible brown-black lead sulfide (B99878) by treatment with ammonium (B1175870) sulfide (1% v/v).
-
Inhibitor Testing : To test inhibitors, they are included in the incubation medium, and the reduction in the precipitate formation is observed.[6]
Visualizing Molecular Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key concepts in NTPDase research.
Caption: General NTPDase Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for NTPDase Inhibition Assays.
Caption: Effect of this compound on Mesenchymal Stem Cell Differentiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7- trifluoromethyl-thiadiazolopyrimidones Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-BuS-ATP derivatives as specific NTPDase1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Ectonucleotidase Inhibitors: PSB-06126 and ARL67156
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two commonly used ectonucleotidase inhibitors, PSB-06126 and ARL67156. The information presented is intended to assist researchers in selecting the most appropriate tool compound for their studies of purinergic signaling pathways.
Introduction to Ectonucleotidase Inhibitors
Ectonucleotidases are cell surface enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP. Key families of ectonucleotidases include the Ecto-Nucleoside Triphosphate Diphosphohydrolases (E-NTPDases), Ecto-Nucleotide Pyrophosphatase/Phosphodiesterases (E-NPPs), and ecto-5'-nucleotidase (CD73). By inhibiting these enzymes, researchers can modulate the concentration of extracellular nucleotides and their downstream effects on P1 and P2 receptors. This compound and ARL67156 are two such inhibitors, but their selectivity profiles differ significantly.
Comparative Selectivity Data
| Target Enzyme | This compound Ki (μM) | ARL67156 Ki (μM) |
| NTPDase1 (CD39) | Data not available | 11[1][2] |
| NTPDase2 | Data not available | Weak inhibitor[1][2] |
| NTPDase3 | 4.39[3][4] | 18[1][2] |
| NTPDase8 | Data not available | Weak inhibitor[1][2] |
| NPP1 | Data not available | 12[1][2] |
| NPP3 | Data not available | Weak inhibitor[1][2] |
| CD73 | Data not available | Weak inhibitor[1][5] |
Note: Ki (inhibition constant) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor. "Data not available" indicates that quantitative inhibition data for the human enzyme could not be found in the searched literature.
Based on the available data, this compound is a selective inhibitor of human NTPDase3.[3][4] In contrast, ARL67156 is a competitive but relatively weak inhibitor of human NTPDase1, NTPDase3, and NPP1.[1][2] It has been reported to be an even weaker inhibitor of NTPDase2, NTPDase8, NPP3, and CD73.[1][2] Some studies suggest that ARL67156 may act as a dual inhibitor of CD39 and CD73.[5]
Signaling Pathway Modulation
The differential selectivity of these inhibitors has significant implications for their effects on the purinergic signaling cascade. Inhibition of specific ectonucleotidases alters the extracellular concentrations of ATP, ADP, AMP, and adenosine, thereby influencing the activation of various P2 and P1 receptors.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases. | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. explorationpub.com [explorationpub.com]
- 5. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
A Head-to-Head Comparison of PSB-06126 and POM-1 for NTPDase Inhibition in Preclinical Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the complex roles of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) in purinergic signaling pathways. This guide provides a comprehensive comparison of two commonly used NTPDase inhibitors, PSB-06126 and POM-1, focusing on their inhibitory profiles and the experimental methodologies used for their characterization.
Extracellular nucleotides such as ATP and ADP are key signaling molecules that regulate a wide array of physiological processes, from neurotransmission and immune responses to platelet aggregation. The activity of these signaling molecules is tightly controlled by a family of cell surface enzymes known as NTPDases, which hydrolyze ATP and ADP to AMP. The development of potent and selective NTPDase inhibitors is crucial for both basic research and as potential therapeutic agents for conditions involving dysregulated purinergic signaling, including thrombosis, inflammation, and cancer.
This guide will delve into a comparative analysis of this compound, a selective anthraquinone (B42736) derivative, and POM-1 (sodium polyoxotungstate), a non-selective polyoxometalate inhibitor. We will present their inhibitory activities against various NTPDase isoforms, detail the experimental protocols for assessing their efficacy, and provide visual representations of the relevant signaling pathway and experimental workflows.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and POM-1 against different NTPDase isoforms is a critical factor for their application in research. The following table summarizes the available quantitative data (K_i and IC_50 values) for these two inhibitors. It is important to note that the data are compiled from various studies and experimental conditions may differ.
| Inhibitor | Target Enzyme | Species | Inhibition Constant (K_i) | IC_50 | Reference(s) |
| This compound | NTPDase1 | Rat | 0.33 µM | - | [1] |
| NTPDase2 | Rat | 19.1 µM | - | [1] | |
| NTPDase3 | Rat | 2.22 µM | - | [1] | |
| NTPDase3 | Human | 4.39 µM | 7.76 µM | [1] | |
| POM-1 | NTPDase1 | Not Specified | 2.58 µM | - | |
| NTPDase2 | Not Specified | 28.8 µM | - | ||
| NTPDase3 | Not Specified | 3.26 µM | - |
Experimental Protocols for NTPDase Inhibition Assays
The determination of the inhibitory activity of compounds like this compound and POM-1 relies on robust and reproducible experimental assays. Two common methods employed are the Malachite Green Assay and Capillary Electrophoresis.
Malachite Green Assay
This colorimetric assay is a widely used method for measuring the activity of ATPases and other phosphatases.
Principle: The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from the enzymatic hydrolysis of ATP or ADP. The released phosphate reacts with a malachite green-molybdate complex under acidic conditions to produce a stable, green-colored compound. The intensity of the color, measured spectrophotometrically at approximately 620-640 nm, is directly proportional to the amount of phosphate released and thus to the enzyme activity. The inhibitory effect of a compound is determined by measuring the reduction in phosphate release in its presence.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Typically, a Tris-HCl or HEPES buffer at a physiological pH (e.g., 7.4) containing divalent cations like Ca²⁺ or Mg²⁺, which are essential for NTPDase activity.
-
Substrate Solution: ATP or ADP dissolved in the assay buffer to a final concentration relevant to the K_m of the target NTPDase.
-
Enzyme Preparation: Purified or recombinant NTPDase, or cell membrane preparations expressing the enzyme, are diluted in the assay buffer to a concentration that yields a linear rate of product formation over the desired reaction time.
-
Inhibitor Solutions: A stock solution of the inhibitor (this compound or POM-1) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the assay buffer.
-
Malachite Green Reagent: A solution containing malachite green hydrochloride, ammonium (B1175870) molybdate, and a stabilizer (e.g., polyvinyl alcohol) in an acidic solution.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, the inhibitor solution at various concentrations, and the enzyme preparation. A control with no inhibitor is included.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Incubate the reaction for a specific time (e.g., 15-30 minutes) at the same temperature. The reaction time should be within the linear range of the enzyme kinetics.
-
Stop the reaction by adding the Malachite Green Reagent. This reagent's acidic nature typically halts the enzymatic activity.
-
Allow for color development for a specified time (e.g., 15-30 minutes) at room temperature.
-
Measure the absorbance of each well using a microplate reader at a wavelength between 620 nm and 640 nm.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of inorganic phosphate to correlate absorbance with the amount of Pi.
-
The enzyme activity in the presence of the inhibitor is calculated and expressed as a percentage of the activity in the control (no inhibitor).
-
IC_50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Capillary Electrophoresis (CE) Assay
Capillary electrophoresis offers a high-resolution method for separating and quantifying the substrate (ATP/ADP) and the product (ADP/AMP) of the NTPDase reaction.
Principle: In a CE system, a small plug of the reaction mixture is injected into a capillary filled with a conductive buffer. When a high voltage is applied, the charged molecules migrate through the capillary at different rates depending on their charge-to-size ratio, allowing for their separation. The separated molecules are then detected, typically by UV absorbance. The inhibition of NTPDase activity is determined by the decrease in the product peak area (or the increase in the substrate peak area) in the presence of the inhibitor.
Detailed Protocol:
-
Reagent and System Preparation:
-
Running Buffer: A buffer solution (e.g., phosphate or borate (B1201080) buffer) at a specific pH is used to fill the capillary and the buffer reservoirs.
-
Capillary: A fused-silica capillary, which may be coated to prevent protein adsorption.
-
Reaction Mixture: Similar to the malachite green assay, a reaction mixture containing assay buffer, substrate, enzyme, and inhibitor is prepared.
-
-
Assay Procedure:
-
The enzymatic reaction is typically performed in a microcentrifuge tube or a well of a microplate.
-
The reaction is initiated by adding the substrate and incubated for a defined time at a controlled temperature.
-
The reaction is stopped, often by adding a quenching solution (e.g., a strong acid or by heat inactivation).
-
A small volume of the quenched reaction mixture is injected into the capillary electrokinetically or hydrodynamically.
-
A high voltage is applied across the capillary to initiate the electrophoretic separation.
-
The separated substrate and product are detected as they pass a detector window (e.g., a UV detector set at a wavelength where nucleotides absorb, such as 260 nm).
-
-
Data Analysis:
-
The peak areas of the substrate and product are integrated from the resulting electropherogram.
-
The percentage of substrate conversion is calculated for both the control and inhibitor-treated samples.
-
The percentage of inhibition is determined, and IC_50 values are calculated as described for the malachite green assay.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Purinergic signaling pathway showing NTPDase-mediated ATP and ADP hydrolysis.
References
Validating the Specificity of PSB-06126 for NTPDase3: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PSB-06126's performance against other ectonucleotidase inhibitors, supported by experimental data and detailed protocols. The focus is on validating the specificity of this compound as a potent inhibitor of Nucleoside Triphosphate Diphosphohydrolase-3 (NTPDase3), a key enzyme in purinergic signaling.
Comparative Inhibitory Activity of NTPDase Inhibitors
The selectivity of an inhibitor is crucial for its use as a research tool and for its therapeutic potential. The following table summarizes the inhibitory activities (Ki and IC50 values) of this compound and other commonly used NTPDase inhibitors against different human and rat NTPDase isoforms. This data allows for a direct comparison of their potency and selectivity.
| Inhibitor | Target NTPDase | Species | Ki (µM) | IC50 (µM) |
| This compound | NTPDase1 | rat | 0.33[1] | - |
| NTPDase2 | rat | 19.1[1] | - | |
| NTPDase3 | rat | 2.22[1] | - | |
| NTPDase3 | human | 4.39 [1] | 7.76 [1] | |
| ARL 67156 | NTPDase1 | human | 11[2] | - |
| NTPDase3 | human | 18[2] | - | |
| POM-1 | NTPDase1 | - | 2.58 | - |
| NTPDase2 | - | 28.8 | - | |
| NTPDase3 | - | 3.26 | - |
Experimental Protocols
Accurate determination of inhibitor potency and selectivity relies on robust experimental protocols. Below are detailed methodologies for commonly used assays in the study of NTPDase inhibitors.
Malachite Green Assay for NTPDase Activity
This colorimetric assay is a widely used method for determining the activity of NTPDases by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP or other nucleotide triphosphates.
Materials:
-
Malachite Green solution (0.045% w/v)
-
Ammonium (B1175870) molybdate (B1676688) solution (4.2% w/v in 4 M HCl)
-
Citrate (B86180) solution (34% w/v)
-
Phosphate standard solution (e.g., KH2PO4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2)
-
NTPDase enzyme preparation (e.g., cell membrane preparations from cells overexpressing the target NTPDase)
-
Substrate solution (e.g., ATP)
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Malachite Green Reagent: Mix 3 volumes of Malachite Green solution with 1 volume of ammonium molybdate solution. This working solution should be prepared fresh.
-
Standard Curve: Prepare a series of phosphate standards of known concentrations in the assay buffer.
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer, the NTPDase enzyme preparation, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate (ATP).
-
Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Color Development:
-
Stop the reaction by adding the Malachite Green reagent.
-
Add the citrate solution to prevent the precipitation of the molybdate complex.
-
Allow the color to develop for a specified time (e.g., 20-30 minutes) at room temperature.
-
-
Measurement: Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Use the phosphate standard curve to determine the amount of Pi released in each reaction.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the enzyme for the substrate is known.
-
HPLC-Based Assay for NTPDase Activity
This method offers a more direct measurement of substrate consumption and product formation, allowing for detailed kinetic analysis.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a gradient of ammonium acetate (B1210297) buffer and acetonitrile)
-
NTPDase enzyme preparation
-
Substrate solution (e.g., ATP)
-
Test inhibitor (e.g., this compound)
-
Assay buffer
-
Reaction tubes
Procedure:
-
Enzyme Reaction:
-
Set up the reaction mixture containing assay buffer, NTPDase enzyme, and the test inhibitor at various concentrations in a reaction tube.
-
Pre-incubate at 37°C.
-
Start the reaction by adding the substrate (ATP).
-
At different time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid like perchloric acid or by heat inactivation).
-
-
Sample Preparation:
-
Centrifuge the stopped reaction mixture to pellet any precipitated protein.
-
Filter the supernatant before injecting it into the HPLC system.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the substrate (ATP) and its hydrolysis products (ADP, AMP) on the C18 column using an appropriate mobile phase gradient.
-
Detect the nucleotides using the UV detector at a specific wavelength (e.g., 254 nm or 260 nm).
-
-
Data Analysis:
-
Quantify the peak areas of the substrate and products by comparing them to standard curves of known concentrations.
-
Determine the rate of substrate hydrolysis for each inhibitor concentration.
-
Calculate the percentage of inhibition and determine the IC50 and Ki values as described for the malachite green assay.
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).
Caption: Purinergic signaling pathway showing NTPDase3-mediated ATP hydrolysis and its inhibition by this compound.
Caption: Experimental workflow for validating the specificity of NTPDase inhibitors.
References
Comparative Analysis of PSB-06126 Cross-reactivity with Ectonucleotidases
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ectonucleotidase inhibitor PSB-06126, focusing on its cross-reactivity with various ectonucleotidase enzymes. The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the selectivity of this compound for their specific applications.
Introduction to Ectonucleotidases and this compound
Ectonucleotidases are a group of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleotides, such as ATP and ADP. This enzymatic activity modulates the concentration of ligands for P1 and P2 purinergic receptors, thereby influencing a wide range of physiological processes including neurotransmission, inflammation, and thrombosis. The main families of ectonucleotidases include the Ectonucleoside Triphosphate Diphosphohydrolases (E-NTPDases) and the Ectonucleotide Pyrophosphatase/Phosphodiesterases (E-NPPs).
This compound is a selective inhibitor of NTPDases, a subclass of ectonucleotidases.[1][2] Its primary target has been identified as NTPDase3.[3][4] Understanding the selectivity profile of this compound is crucial for interpreting experimental results and for the development of therapeutic agents with minimal off-target effects.
Quantitative Comparison of this compound Inhibition
The following table summarizes the inhibitory activity of this compound against different NTPDase isoforms. The data is presented as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values, which are key indicators of inhibitor potency.
| Enzyme Target | Species | Ki (μM) | IC50 (μM) |
| NTPDase1 | Rat | 0.33[1][2] | - |
| NTPDase2 | Rat | 19.1[1][2] | - |
| NTPDase3 | Rat | 2.22[1][2] | - |
| NTPDase3 | Human | 4.39[1][2] | 7.76[1][2] |
Note: A lower Ki or IC50 value indicates a higher inhibitory potency. The data indicates that this compound is most potent against rat NTPDase1, followed by rat and human NTPDase3. It shows significantly lower potency against rat NTPDase2, suggesting a degree of selectivity.
Cross-reactivity with NPP Family Ectonucleotidases
Currently, there is a lack of specific published data on the cross-reactivity of this compound with the NPP family of ectonucleotidases (e.g., NPP1, NPP2, NPP3). The NPP family represents another major class of ectonucleotidases that hydrolyze extracellular nucleotides and their derivatives. Given that some ectonucleotidase inhibitors can exhibit activity across different families, the potential for this compound to interact with NPPs cannot be entirely ruled out without direct experimental evidence. Researchers should exercise caution when using this compound in systems where NPPs are known to be active and may consider performing their own selectivity profiling if NPP inhibition is a concern.
Signaling Pathway and Experimental Workflow
To visualize the role of ectonucleotidases in purinergic signaling and a typical workflow for assessing inhibitor activity, the following diagrams are provided.
References
- 1. Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 | Arab-German Young Academy [agya.info]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. Frontiers | Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 [frontiersin.org]
- 4. Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PSB-06126 as a Selective Tool for Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PSB-06126, a selective modulator of purinergic signaling, with alternative pharmacological tools. Experimental data is presented to support the comparison, with detailed protocols for key assays and visualizations of the relevant signaling pathways.
Introduction to Purinergic Signaling Modulation
Purinergic signaling, mediated by extracellular nucleotides like ATP and ADP, plays a crucial role in a vast array of physiological processes, including neurotransmission, inflammation, and hemostasis. The precise regulation of these signaling events is critical, and pharmacological tools that can selectively modulate these pathways are invaluable for research and therapeutic development.
Two primary strategies for modulating purinergic signaling at the level of the P2Y12 receptor, a key receptor in platelet aggregation, are:
-
Inhibition of Nucleotide Degradation: This approach involves blocking the enzymes that break down ATP and ADP, thereby prolonging their availability to activate purinergic receptors.
-
Direct Receptor Antagonism: This strategy employs molecules that directly bind to and block the P2Y12 receptor, preventing its activation by ADP.
This guide focuses on this compound as a representative of the first strategy and compares its mechanism and effects to the widely used P2Y12 receptor antagonists, which exemplify the second strategy.
Mechanism of Action: A Tale of Two Strategies
This compound: An NTPDase Inhibitor
This compound is not a direct receptor antagonist but rather a selective inhibitor of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), specifically NTPDase1 and NTPDase3.[1] These enzymes are responsible for the sequential hydrolysis of extracellular ATP to ADP and then to AMP.[1][2][3][4][5] By inhibiting these enzymes, this compound effectively increases the local concentration and prolongs the signaling lifetime of ATP and ADP. This leads to enhanced activation of P2 receptors, including the pro-aggregatory P2Y12 receptor.
P2Y12 Receptor Antagonists: Direct Blockade
In contrast, drugs like clopidogrel, prasugrel (B1678051), and ticagrelor (B1683153) are direct antagonists of the P2Y12 receptor. They bind to the receptor and prevent its activation by ADP, thereby inhibiting downstream signaling pathways that lead to platelet aggregation. These antagonists can be broadly categorized as:
-
Irreversible Antagonists (Thienopyridines): Clopidogrel and prasugrel are prodrugs that are metabolized into active forms that bind irreversibly to the P2Y12 receptor for the lifespan of the platelet.
-
Reversible Antagonists: Ticagrelor is an orally active drug that binds reversibly to the P2Y12 receptor, allowing for a more rapid offset of its antiplatelet effect.
The following diagram illustrates the distinct points of intervention for these two classes of molecules in the purinergic signaling pathway.
References
- 1. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Phosphate bond hydrolysis by NTPDase proteins [reactome.org]
- 3. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 5. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PSB-06126: Reproducibility of NTPDase Inhibition Across Diverse Cell Types
A comprehensive guide for researchers, scientists, and drug development professionals on the effects of the NTPDase inhibitor PSB-06126 and its alternatives. This guide provides a comparative overview of its known effects, potential applications in different cell types, and detailed experimental protocols for assessing its activity.
This compound is a selective inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases), a family of ecto-enzymes that play a critical role in regulating extracellular nucleotide signaling by hydrolyzing ATP and ADP to AMP. The modulation of purinergic signaling through NTPDase inhibition has garnered significant interest in various research fields, from regenerative medicine to immunology and neuroscience. However, the effects of this compound can be highly cell-type specific, necessitating a careful consideration of its application and the interpretation of its effects. This guide aims to provide a comparative framework for understanding the reproducibility of this compound's actions across different cellular contexts.
Documented Effects of this compound in Mesenchymal Stem Cells
The most well-documented effects of this compound are in the context of mesenchymal stem cell (MSC) differentiation. As an inhibitor of NTPDase3, this compound has been shown to influence the osteogenic potential of MSCs.
| Cell Type | Concentration | Observed Effect | Key Findings |
| Bone Marrow-Derived Mesenchymal Stem Cells (BM-MSCs) from post-menopausal women | 3 µM | Increased extracellular half-life of UDP, minor effect on ATP half-life. | Did not significantly increase alkaline phosphatase (ALP) activity, a marker for osteogenic differentiation. This contrasts with other NTPDase3 inhibitors, suggesting context-dependent outcomes. |
Potential Effects of NTPDase Inhibition in Other Cell Types: An Inferential Analysis
Direct experimental evidence of this compound's effects in endothelial, immune, and neuronal cells is limited. However, based on the known roles of NTPDases and extracellular ATP in these cell types, we can infer the potential consequences of NTPDase inhibition.
Endothelial Cells
NTPDase1 (also known as CD39) is the predominant ectonucleotidase on the surface of endothelial cells, playing a crucial role in regulating vascular inflammation and thrombosis.[1][2][3] Extracellular ATP can act as a pro-angiogenic factor and modulate endothelial barrier function.[4][5]
-
Potential Effects of NTPDase Inhibition: Inhibition of NTPDase1 by a non-selective inhibitor could lead to increased local concentrations of ATP, potentially promoting angiogenesis and altering vascular permeability. The specific effect would depend on the balance of P2X and P2Y receptor activation.
Immune Cells
Extracellular ATP is a key signaling molecule in the immune system, often acting as a "danger signal" to initiate inflammatory responses.[6][7][8][9] Various immune cells express NTPDase1, 2, and 3, and their expression levels can change under inflammatory conditions.[10] NTPDase3, a target of this compound, is expressed in pancreatic β-cells and is suggested to modulate the immune environment by converting pro-inflammatory ATP to the less inflammatory AMP.[11][12]
-
Potential Effects of this compound: By inhibiting NTPDase3, this compound could potentiate ATP-mediated inflammatory signaling in certain immune cell populations. This could be relevant in the context of autoimmune diseases or cancer immunotherapy.
Neuronal Cells
In the central nervous system, NTPDase2 is highly expressed on neural progenitor cells and astrocytes, where it regulates their proliferation and maintains homeostasis.[13][14][15] Extracellular ATP is a critical mediator of neuron-glia communication and can be neurotoxic at high concentrations.[16][17][18][19][20]
-
Potential Effects of NTPDase Inhibition: Inhibition of NTPDase2 could lead to an accumulation of extracellular ATP, potentially impacting neurogenesis and glial cell function. The consequences could range from enhanced synaptic plasticity to excitotoxicity, depending on the specific neuronal circuit and the duration of NTPDase inhibition.
Comparison with Alternative NTPDase Inhibitors
Several other compounds are available for studying NTPDase inhibition. Their mechanisms of action and selectivity profiles differ, offering a range of tools for dissecting purinergic signaling pathways.
| Inhibitor | Target(s) | Mechanism of Action | Reported Effects |
| This compound | Selective for NTPDase3 | Competitive inhibitor | Modulates osteogenesis in MSCs. |
| ARL 67156 | Inhibits NTPDase1, NTPDase3, and NPP1 | Competitive inhibitor of ecto-ATPase.[21][22] It has been shown to block the degradation of ADP more effectively than ATP in some tissues.[23][24] | Potentiates purinergic neurotransmission; inhibits mineralization in a rat model of aortic stenosis.[21] |
| MRS2179 | P2Y1 receptor antagonist | Competitive antagonist of the P2Y1 receptor, which is activated by ADP.[25][26][27][28] | Inhibits platelet aggregation and smooth muscle cell proliferation and migration.[29] |
| Suramin | Non-selective P2 receptor antagonist; also inhibits various enzymes including NTPDases. | Competitive inhibitor of multiple enzymes and receptors.[30][31][32][33][34] | Broad biological activities, including anti-trypanosomal and potential anti-cancer effects. |
Experimental Protocols
To assess the effects of this compound and other NTPDase inhibitors, a variety of in vitro assays can be employed. Below are detailed methodologies for key experiments.
NTPDase Inhibition Assay
This assay measures the ability of a compound to inhibit the hydrolysis of ATP by NTPDases.
Materials:
-
Cell line or tissue expressing the NTPDase of interest
-
This compound or other inhibitors
-
ATP Bioluminescence Assay Kit
-
Assay buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+)
-
96-well microplate
Procedure:
-
Seed cells in a 96-well plate and culture until confluent.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the inhibitor for 15-30 minutes at 37°C.
-
Initiate the reaction by adding a known concentration of ATP to each well.
-
Incubate for a specific time period (e.g., 30 minutes) at 37°C.
-
Collect the supernatant.
-
Measure the remaining ATP concentration in the supernatant using an ATP bioluminescence assay kit according to the manufacturer's instructions.
-
Calculate the percentage of ATP hydrolysis and determine the IC50 value of the inhibitor.
Extracellular ATP Measurement
This protocol allows for the quantification of ATP released from cells into the extracellular medium.
Materials:
-
Cell culture of interest
-
Stimulus to induce ATP release (e.g., mechanical stress, agonist)
-
ATP Bioluminescence Assay Kit
-
96-well microplate
Procedure:
-
Culture cells in a 96-well plate.
-
Replace the culture medium with a buffer suitable for the assay.
-
Apply the stimulus to the cells.
-
At various time points, collect aliquots of the extracellular medium.
-
Measure the ATP concentration in the collected samples using an ATP bioluminescence assay kit.
-
Normalize the ATP concentration to the number of cells or protein concentration.
Osteogenic Differentiation Assay (Alizarin Red S Staining)
This assay is used to visualize and quantify the mineralization associated with osteogenic differentiation.
Materials:
-
Mesenchymal stem cells
-
Osteogenic induction medium
-
This compound or other test compounds
-
4% Paraformaldehyde (PFA)
-
Alizarin Red S staining solution (2% w/v, pH 4.2)
-
Cetylpyridinium (B1207926) chloride (10% w/v)
Procedure:
-
Culture MSCs in osteogenic induction medium with or without the test compound for 14-21 days.
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash the cells with deionized water.
-
Stain the cells with Alizarin Red S solution for 20 minutes at room temperature.
-
Wash the cells extensively with deionized water to remove excess stain.
-
Visualize the calcium deposits under a microscope.
-
For quantification, destain the cells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.
Visualizing the Pathways
To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways involved.
Caption: General overview of the purinergic signaling pathway and the inhibitory action of this compound on NTPDase3.
References
- 1. Thrombo-Inflammation: A Focus on NTPDase1/CD39 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NTPDase1/CD39 Ectonucleotidase Is Necessary for Normal Arterial Diameter Adaptation to Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extracellular ATP is a pro-angiogenic factor for pulmonary artery vasa vasorum endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Extracellular ATP in the Immune System: More Than Just a “Danger Signal” | Semantic Scholar [semanticscholar.org]
- 7. Extracellular ATP in the immune system: more than just a "danger signal" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extracellular ATP and adenosine: The Yin and Yang in immune responses? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ectonucleoside triphosphate diphosphohydrolase-3 antibody targets adult human pancreatic β-cells for in vitro and in vivo analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ENTPD3 ectonucleoside triphosphate diphosphohydrolase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. NTPDase2 and Purinergic Signaling Control Progenitor Cell Proliferation in Neurogenic Niches of the Adult Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Expression of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2) Is Negatively Regulated Under Neuroinflammatory Conditions In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ATP: an extracellular signaling molecule between neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Extracellular ATP and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Extracellular ATP Is a Homeostatic Messenger That Mediates Cell-Cell Communication in Physiological Processes and Psychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Extracellular ATP/adenosine dynamics in the brain and its role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor | eLife [elifesciences.org]
- 21. apexbt.com [apexbt.com]
- 22. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 23. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MRS-2179 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 26. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 27. rndsystems.com [rndsystems.com]
- 28. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. SURAMIN (PD009369, FIAFUQMPZJWCLV-UHFFFAOYSA-N) [probes-drugs.org]
- 31. Suramin - Wikipedia [en.wikipedia.org]
- 32. 100 Years of Suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. go.drugbank.com [go.drugbank.com]
PSB-06126: A Comparative Guide to its Selectivity Profile Against NTPDase1 and NTPDase2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nucleoside triphosphate diphosphohydrolase (NTPDase) inhibitor, PSB-06126, with a focus on its selectivity for NTPDase1 and NTPDase2. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating its suitability for their studies.
Introduction to NTPDases and this compound
Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) are a family of cell surface enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside tri- and diphosphates.[1] NTPDase1 (also known as CD39), NTPDase2, NTPDase3, and NTPDase8 are the primary isoforms involved in this process.[2] NTPDase1 efficiently hydrolyzes both ATP and ADP, while NTPDase2 preferentially hydrolyzes ATP, leading to the accumulation of ADP.[1] This differential substrate preference results in distinct physiological and pathological roles, making isoform-selective inhibitors valuable research tools and potential therapeutic agents for conditions such as thrombosis, inflammation, and cancer.[2][3]
This compound is a selective NTPDase inhibitor.[1] This guide provides a detailed analysis of its inhibitory potency and selectivity against NTPDase1 and NTPDase2, in comparison to other known inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory potency (Ki and IC50 values) of this compound and other relevant compounds against different NTPDase isoforms. This data is compiled from various studies to provide a comparative overview.
| Inhibitor | Target NTPDase Isoform | Species | Ki (µM) | IC50 (µM) | Selectivity Profile |
| This compound | NTPDase1 | Rat | 0.33 | - | Selective |
| NTPDase2 | Rat | 19.1 | - | ||
| NTPDase3 | Rat | 2.22 | - | ||
| NTPDase3 | Human | 4.39 | 7.76 | ||
| ARL67156 | NTPDase1 (CD39) | - | 11 | - | Competitive inhibitor of NTPDase1, NTPDase3, and NPP1 |
| NTPDase3 | - | 18 | - | ||
| NPP1 | - | 12 | - | ||
| NTPDase-IN-1 | h-NTPDase1 | Human | - | 0.05 | Selective inhibitor of h-NTPDase-1, -2, and -8 |
| h-NTPDase2 | Human | - | 0.23 | ||
| h-NTPDase8 | Human | - | 0.54 | ||
| NTPDase-IN-2 | h-NTPDase2 | Human | - | 0.04 | Selective inhibitor of h-NTPDase-2 and -8 |
| h-NTPDase8 | Human | - | 2.27 | ||
| PSB-16131 | h-NTPDase2 | Human | - | 0.539 | Potent, non-competitive inhibitor of human NTPDase2 |
| PSB-6426 | h-NTPDase2 | Human | 8.2 | - | Selective, competitive inhibitor of human NTPDase2 |
Data compiled from multiple sources.[1][4] Note that experimental conditions may vary between studies.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound on NTPDases is typically performed using biochemical assays that measure the rate of ATP or ADP hydrolysis. Common methods include the malachite green assay, which quantifies the release of inorganic phosphate (B84403), and High-Performance Liquid Chromatography (HPLC), which separates and quantifies the substrate and product nucleotides.
NTPDase Inhibition Assay using Malachite Green
This colorimetric assay is based on the quantification of inorganic phosphate (Pi), a product of ATP or ADP hydrolysis by NTPDases. The released phosphate forms a colored complex with malachite green and molybdate (B1676688) in an acidic solution, which can be measured spectrophotometrically.
Principle: NTPDase + NTP/NDP → NMP + Pi Pi + Malachite Green-Molybdate Reagent → Colored Complex (Absorbance at ~620-660 nm)
Materials:
-
Recombinant or purified NTPDase1 and NTPDase2 enzymes
-
This compound and other test compounds
-
ATP or ADP (substrate)
-
Assay Buffer (e.g., Tris-HCl with CaCl₂ or MgCl₂)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
General Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the NTPDase enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate (ATP or ADP) to each well.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes) at the optimal temperature for the enzyme.
-
Termination and Color Development: Stop the reaction and develop the color by adding the Malachite Green reagent.
-
Measurement: Measure the absorbance of the colored complex using a microplate reader at a wavelength between 620 and 660 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Kᵢ values can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is known.
NTPDase Activity Assessment by HPLC
This method directly measures the change in concentration of the substrate (ATP or ADP) and the formation of the product (ADP or AMP) over time.
Principle: Reverse-phase HPLC with a suitable column is used to separate the different nucleotides in the reaction mixture. The concentration of each nucleotide is determined by measuring its absorbance at a specific wavelength (typically 254 nm or 260 nm).
Materials:
-
NTPDase enzymes
-
This compound and other test compounds
-
ATP or ADP (substrate)
-
Reaction Buffer
-
Quenching solution (e.g., perchloric acid or a high concentration of salt)
-
HPLC system with a UV detector and a C18 column
General Procedure:
-
Reaction Setup: Similar to the malachite green assay, set up the enzymatic reaction with the enzyme, buffer, and inhibitor.
-
Initiation and Incubation: Start the reaction by adding the substrate and incubate for a specific time.
-
Sampling and Quenching: At different time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to remove any precipitated protein.
-
HPLC Analysis: Inject the supernatant into the HPLC system. The nucleotides are separated on the column and detected by the UV detector.
-
Data Analysis: Quantify the peak areas corresponding to the substrate and product(s). The rate of the enzymatic reaction is determined from the decrease in substrate concentration or the increase in product concentration over time. The effect of the inhibitor is assessed by comparing the reaction rates in the presence and absence of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general purinergic signaling pathway involving NTPDase1 and NTPDase2, and a typical experimental workflow for screening NTPDase inhibitors.
Caption: Purinergic signaling pathway modulated by NTPDase1 and NTPDase2.
Caption: Experimental workflow for screening NTPDase inhibitors.
References
A Comparative Guide to Small Molecule Inhibitors of NTPDase3
For Researchers, Scientists, and Drug Development Professionals
Ectonucleoside triphosphate diphosphohydrolase-3 (NTPDase3) is a cell surface enzyme crucial for the regulation of purinergic signaling through the hydrolysis of extracellular ATP and ADP. Its involvement in various physiological processes, including taste perception and insulin (B600854) secretion, has made it an attractive target for therapeutic intervention. This guide provides a comparative analysis of key small molecule inhibitors of human NTPDase3, offering a summary of their performance based on available experimental data.
Data Presentation: Comparative Inhibitor Performance
The following table summarizes the inhibitory potency and selectivity of several small molecule inhibitors against human NTPDase3 and related NTPDase isoforms. This data is essential for selecting the appropriate tool compound for in vitro and in vivo studies.
| Inhibitor | Target(s) | IC50/Ki (µM) | Selectivity Profile | Chemical Class |
| ARL67156 | NTPDase1, NTPDase3, NPP1 | Ki: 18 (hNTPDase3)[1][2][3][4] | Weak competitive inhibitor of NTPDase1 (Ki: 11 µM) and NPP1 (Ki: 12 µM). Less effective against NTPDase2, NTPDase8, and NPP3.[1][2][3][4] | ATP analog |
| PSB-06126 | NTPDase1, NTPDase2, NTPDase3 | Ki: 4.39 (hNTPDase3), IC50: 7.76 (hNTPDase3)[3] | Selective for rat NTPDase1 (Ki: 0.33 µM) and NTPDase3 (Ki: 2.22 µM) over NTPDase2 (Ki: 19.1 µM).[3] | Anthraquinone |
| Compound 4d | NTPDase3, NTPDase8 | IC50: 1.25 (hNTPDase3)[5] | Potent inhibitor of hNTPDase8 (IC50: 0.21 µM). Also inhibits hNTPDase1 (IC50: 1.13 µM for analogue 4m) and hNTPDase2 (IC50: 1.72 µM for analogue 4g).[5] | 2-substituted-7-trifluoromethyl-thiadiazolopyrimidone |
| Compound 5n | NTPDase3 | IC50: 1.22 (hNTPDase3)[5] | Also inhibits hNTPDase1 (IC50: 2.52 µM for analogue 5e), hNTPDase2 (IC50: 3.17 µM for analogue 5p), and hNTPDase8 (IC50: 0.35 µM for analogue 5b).[5] | 2-substituted-7-trifluoromethyl-thiadiazolopyrimidone |
Experimental Protocols
The determination of inhibitor potency (IC50/Ki) is critical for comparative analysis. Below is a detailed methodology for a typical enzyme activity inhibition assay for NTPDase3, based on common practices in the field.
NTPDase3 Enzyme Activity Inhibition Assay
This protocol outlines the steps to measure the inhibitory effect of small molecules on the enzymatic activity of NTPDase3. The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Materials:
-
Recombinant human NTPDase3
-
ATP (substrate)
-
Inhibitor compounds
-
Assay buffer (e.g., Tris-HCl with CaCl₂ and/or MgCl₂)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer to achieve a range of final concentrations.
-
Prepare a solution of ATP in the assay buffer at a concentration close to its Km value for NTPDase3.
-
Prepare a solution of recombinant human NTPDase3 in the assay buffer.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well microplate, add a defined volume of the diluted inhibitor solutions to the respective wells.
-
Include control wells with buffer and solvent only (no inhibitor) for measuring 100% enzyme activity, and wells with buffer only (no enzyme) as a background control.
-
Add the NTPDase3 enzyme solution to all wells except the background control.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the ATP substrate solution to all wells.
-
Incubate the reaction mixture at the controlled temperature for a set period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
-
Detection of Phosphate:
-
Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate released during the reaction.
-
Allow the color to develop for a specified time.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~620 nm).
-
-
Data Analysis:
-
Subtract the background absorbance from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
If determining the Ki value, the experiment should be repeated at various substrate concentrations to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
-
Mandatory Visualizations
Signaling Pathway of NTPDase3 in Taste Perception
NTPDase3 plays a critical role in the gustatory system by modulating the ATP-mediated signaling in taste buds. The following diagram illustrates this pathway.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7- trifluoromethyl-thiadiazolopyrimidones Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PSB-06126
Essential Safety and Logistical Information for Laboratory Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of PSB-06126, a selective nucleoside triphosphate diphosphohydrolase (NTPDase) inhibitor used in research. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
I. Understanding the Compound: this compound
This compound is identified by CAS Number 1052089-16-3.[1] While a comprehensive safety and toxicity profile is not publicly available, it is prudent to handle this compound with care, assuming it may have hazardous properties. The provided Material Safety Data Sheet (MSDS) indicates that in case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and Sulphur oxides may form.[1]
II. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This is a critical step to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. | To prevent skin contact with the compound.[1] |
| Eye Protection | Safety glasses or goggles approved under government standards such as NIOSH (US) or EN 166 (EU).[1] | To protect eyes from splashes or dust. |
| Respiratory Protection | Use a respirator and ensure adequate ventilation. Avoid dust formation. | To prevent inhalation of dust, vapors, or mist.[1] |
| Body Protection | A lab coat or other protective clothing should be worn. | To protect skin and clothing from contamination.[1] |
Handling Precautions:
-
Wash hands thoroughly after handling.
-
Avoid contact with eyes, skin, and clothing.
-
Prevent ingestion and inhalation.
-
Keep the compound away from sources of ignition.[1]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with institutional and regulatory guidelines.
Experimental Protocol: Disposal of Solid this compound Waste
-
Containment: In the event of a spill, prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[1]
-
Collection: Carefully sweep up the solid material. Pick up and arrange for disposal without creating dust.[1] A shovel or other appropriate tool should be used.
-
Waste Container: Place the collected material into a suitable, clearly labeled, and closed container for disposal.[1] The container must be compatible with the chemical waste.
-
Labeling: The waste container must be accurately labeled as "Hazardous Waste" and include the chemical name "this compound" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[2][3] This area should be at or near the point of waste generation and under the control of laboratory personnel.[4]
-
Segregation: Ensure that the container with this compound waste is segregated from incompatible materials. As a general rule, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[3]
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.
Experimental Protocol: Disposal of this compound Solutions
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[2][5]
-
Organic Solvents: Solutions of this compound in organic solvents should be collected in a designated, labeled hazardous waste container for solvents. Halogenated and non-halogenated solvent wastes should generally be collected separately.[5]
-
Container Management: Keep the waste container for liquid waste securely closed except when adding waste.[3][5]
-
Storage and Pickup: Store the liquid waste container in the SAA, following the same segregation and pickup procedures as for solid waste.
IV. Decontamination of "Empty" Containers
Containers that held this compound are not considered "empty" until they have been properly decontaminated.
Experimental Protocol: Container Decontamination
-
Triple Rinsing: If the container held an acutely hazardous waste, it must be triple rinsed or subjected to equivalent measures.[5] The rinsate from this process must be collected and treated as hazardous waste.[5]
-
Label Removal: After decontamination, remove or deface the original labels from the container before it is recycled or disposed of as regular trash.[5]
V. Emergency Procedures
In the event of a fire involving this compound, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[1] Firefighters should wear self-contained breathing apparatus.[1]
Visual Guidance
Diagram 1: this compound Disposal Workflow
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
